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  • Product: Vatanidipine, (R)-
  • CAS: 134028-06-1

Core Science & Biosynthesis

Foundational

The Enigmatic Role of (R)-Vatanidipine: A Technical Guide to its Putative Mechanism at the L-type Calcium Channel

Abstract Vatanidipine is a third-generation dihydropyridine (DHP) L-type calcium channel (LTCC) blocker characterized by a slow onset and exceptionally long duration of action, offering potent antihypertensive effects wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Vatanidipine is a third-generation dihydropyridine (DHP) L-type calcium channel (LTCC) blocker characterized by a slow onset and exceptionally long duration of action, offering potent antihypertensive effects with a favorable side-effect profile.[1] Like many DHPs, vatanidipine is a chiral molecule administered as a racemic mixture. The stereochemistry at the C4 position of the dihydropyridine ring is a critical determinant of pharmacological activity, often resulting in enantiomers with widely divergent, or even opposing, effects on channel function. This technical guide delves into the mechanism of action of the (R)-enantiomer of vatanidipine at the LTCC. In the absence of direct comparative studies on vatanidipine's separated enantiomers, this analysis is built upon the foundational principles of DHP stereoselectivity, state-dependent channel blockade, and molecular interactions established for this drug class. We will project a scientifically-grounded model of (R)-vatanidipine's action, drawing parallels from well-characterized enantiomers of drugs such as nitrendipine, pranidipine, and the experimental compound Bay K 8644. This guide is intended for researchers, pharmacologists, and drug development professionals seeking a deeper understanding of the nuanced structure-activity relationships governing DHP-LTCC interactions.

The L-Type Calcium Channel: A Primer on Structure and Function

Voltage-gated L-type calcium channels are heteromultimeric protein complexes crucial for coupling membrane depolarization to intracellular calcium signaling in a multitude of excitable cells, including cardiac, smooth muscle, and neuronal cells.[2][3] Their activity governs fundamental physiological processes such as excitation-contraction coupling, neurotransmitter release, and gene expression.[4]

The core of the LTCC is the pore-forming α1 subunit (CaVα1), which is comprised of four homologous domains (I-IV), each containing six transmembrane helices (S1-S6).[2] The S1-S4 segments form the voltage-sensing domain (VSD), while the S5-S6 segments from each of the four domains line the central ion-conducting pore. The binding sites for the three major classes of LTCC blockers—dihydropyridines, phenylalkylamines, and benzothiazepines—are located on this α1 subunit.[2] Auxiliary subunits, including the intracellular β subunit and the transmembrane α2δ and γ subunits, modulate channel trafficking, expression, and gating properties.

Four isoforms of the L-type channel α1 subunit are known (CaV1.1-CaV1.4), with CaV1.2 being the predominant isoform in cardiovascular smooth muscle and cardiomyocytes, making it the primary target for antihypertensive DHPs like vatanidipine.[3][5]

The Principle of Stereoselectivity in Dihydropyridines

The pharmacological action of 1,4-dihydropyridines is profoundly influenced by the stereochemistry at the C4 position of the DHP ring.[6] For nearly all chiral DHPs studied, the two enantiomers exhibit markedly different pharmacological profiles.

  • Antagonistic vs. Agonistic Activity: The most striking example is the experimental compound Bay K 8644, where the (S)-enantiomer is a potent LTCC activator (agonist), promoting channel opening, while the (R)-enantiomer is an inhibitor (antagonist).[7][8]

  • Potency Differentials: More commonly, both enantiomers are antagonists, but one is significantly more potent. For nitrendipine, the (S)-enantiomer is responsible for the vast majority of the cardiovascular effects and is at least an order of magnitude more potent than the (R)-enantiomer.[9] Similarly, the (S)-isomer of pranidipine is approximately 50 times more potent as a calcium channel blocker than the (R)-isomer. For barnidipine, the (4S) configuration is critical for high-potency vasodilatory activity.[10]

This stereoselectivity arises from the three-dimensional arrangement of the substituents on the chiral C4 carbon, which dictates the precise fit and orientation of the molecule within its binding pocket on the LTCC α1 subunit.[11]

The Modulated Receptor Hypothesis: A State-Dependent Interaction

The efficacy of DHP antagonists is intrinsically linked to the conformational state of the L-type calcium channel. The Modulated Receptor Hypothesis posits that these drugs exhibit different affinities for the channel's three primary states: resting (closed), open, and inactivated.[12]

DHP antagonists, including vatanidipine, demonstrate a much higher affinity for the inactivated state of the channel compared to the resting state.[3][13] Depolarization of the cell membrane, which drives channels from the resting to the open and subsequently to the inactivated state, therefore dramatically increases the binding affinity and blocking potency of the drug. This voltage-dependent block is a hallmark of DHP action.[8][12] By binding preferentially to and stabilizing the inactivated conformation, DHPs reduce the number of channels available to open upon subsequent depolarization, thereby inhibiting calcium influx.

The following diagram illustrates the core principles of state-dependent DHP binding.

G cluster_0 Channel States Resting Resting (R) Low DHP Affinity Open Open (O) Resting->Open Resting_Drug R* (Drug-Bound Resting) Weakly Bound Resting->Resting_Drug Inactivated Inactivated (I) High DHP Affinity Open->Inactivated Inactivated->Resting Inactivated_Drug I* (Drug-Bound Inactivated) Strongly Bound Inactivated->Inactivated_Drug Resting_Drug->Resting Inactivated_Drug->Resting Inactivated_Drug->Inactivated

Caption: State-dependent binding of DHP antagonists to the L-type calcium channel.

Proposed Mechanism of Action for (R)-Vatanidipine

Based on the established principles for its drug class, we can construct a detailed hypothesis for the mechanism of (R)-vatanidipine. Racemic vatanidipine is known to be a potent blocker of L-type calcium currents, with a reported K_d of 11.4 nM.

It is highly probable that the two enantiomers of vatanidipine contribute unequally to this observed activity. Following the pattern of nitrendipine, pranidipine, and felodipine, the (S)-enantiomer of vatanidipine is almost certainly the primary antagonist, responsible for the majority of the therapeutic antihypertensive effect.[9][14]

Conversely, (R)-vatanidipine is proposed to be a significantly weaker antagonist of the L-type calcium channel. Its interaction with the channel is likely characterized by:

  • Low Binding Affinity: The (R)-configuration results in a suboptimal fit within the DHP binding pocket on the CaV1.2 α1 subunit. This steric hindrance leads to a dramatically lower binding affinity (higher K_d) compared to the (S)-enantiomer. For other DHPs, this difference in potency can be 10-fold to over 100-fold.[9][10]

  • Weak State-Dependence: While still likely exhibiting some preference for the inactivated state, the differential affinity of (R)-vatanidipine between the resting and inactivated states is probably much less pronounced than that of its (S)-antipode. The voltage-dependence of its blocking action would therefore be minimal.[8]

  • Faster Dissociation: The suboptimal binding of the (R)-enantiomer would lead to a faster dissociation rate (k_off) from the receptor site. This contrasts with the slow-onset, long-duration profile of the racemic mixture, a characteristic likely conferred by the slow dissociation of the high-affinity (S)-enantiomer.[1]

  • Minimal Physiological Effect at Therapeutic Doses: Due to its low potency, the concentrations of (R)-vatanidipine achieved in plasma following administration of the racemic drug are likely insufficient to cause significant blockade of L-type calcium channels. The therapeutic effect is overwhelmingly attributable to the (S)-enantiomer.

The following table summarizes the hypothesized properties of the vatanidipine enantiomers.

Property(S)-Vatanidipine (Hypothesized)(R)-Vatanidipine (Hypothesized)Rationale / Comparative Evidence
Primary Action Potent AntagonistVery Weak AntagonistConsistent with nitrendipine, pranidipine, felodipine, and barnidipine.[9][10]
Binding Affinity (K_d) Low Nanomolar (nM)High Nanomolar (nM) to Micromolar (µM)The (S)-enantiomer is typically 10-100x more potent than the (R)-enantiomer.[9]
State Preference High affinity for Inactivated StateWeak preference for Inactivated StatePotent DHPs show strong voltage-dependence; weak enantiomers show little.[8][13]
Dissociation Rate (k_off) Very SlowRelatively FastLong duration of action of racemic vatanidipine suggests slow offset of the active isomer.[1]
Clinical Contribution Major contributor to antihypertensive effectNegligible contributorThe less active enantiomer often contributes little to the therapeutic effect.[9]

The Molecular Binding Site: An In-Silico Perspective

While the precise crystal structure of vatanidipine bound to the LTCC is unavailable, extensive mutagenesis and molecular modeling studies on other DHPs have mapped the binding pocket to a region on the α1 subunit formed by transmembrane helices IIIS5, IIIS6, and IVS6.[2][5]

Recent in-silico studies using high-resolution cryo-EM structures of the human CaV1.2 channel have further refined this model.[15] The binding of DHPs is stabilized by a combination of hydrophobic interactions and hydrogen bonds. Key residues within this pocket, such as SER1132 in domain III, are thought to form a critical hydrogen bond that anchors the DHP molecule.[15][16] The hydrophobic pocket is formed by residues including Phe1129, Ile1173, Phe1176, and Met1177.[17]

The stereochemistry of (R)-vatanidipine would orient its substituents in a manner that disrupts these optimal interactions. The aryl ring at the C4 position may be unable to engage in the same favorable aryl-aryl interactions, and the ester side chains may clash with residues in the pocket, preventing the formation of a stable, high-affinity complex.

G cluster_0 CaV1.2 DHP Binding Pocket IIIS6 IIIS6 Phe1129 Met1133 IVS6 IVS6 Tyr1508 Met1509 IIIS5 IIIS5 Thr1094 DHP (R)-Vatanidipine (Suboptimal Fit) DHP->IIIS6:f0 Steric Clash (Aryl-Aryl) DHP->IVS6:f0 Weak Interaction DHP->IIIS5:f0 Poor H-Bonding

Caption: Hypothesized suboptimal binding of (R)-vatanidipine in the LTCC pocket.

Experimental Workflows for Characterization

To definitively elucidate the mechanism of (R)-vatanidipine and validate the hypotheses presented, a series of well-established experimental protocols would be required.

Electrophysiology: Whole-Cell Patch-Clamp

This is the gold-standard technique for directly measuring the effect of a compound on ion channel function.[12]

Objective: To quantify the inhibitory potency (IC_50) and voltage-dependence of (R)- and (S)-vatanidipine on L-type calcium currents (I_Ca,L).

Methodology:

  • Cell Preparation: Use a cell line stably expressing the human CaV1.2 channel (e.g., HEK293 or CHO cells) or primary cells like ventricular cardiomyocytes.

  • Recording Configuration: Achieve a whole-cell patch-clamp configuration.

  • Solutions: Use an external solution containing Ba²⁺ or Ca²⁺ as the charge carrier and an internal pipette solution designed to isolate I_Ca,L.

  • Voltage Protocol: To assess voltage-dependence, measure I_Ca,L in response to a depolarizing step (e.g., to 0 mV) from two different holding potentials: a hyperpolarized potential (e.g., -80 mV) where most channels are in the resting state, and a more depolarized potential (e.g., -40 mV) where a significant fraction of channels are in the inactivated state.

  • Drug Application: Apply increasing concentrations of (R)-vatanidipine and (S)-vatanidipine separately via a perfusion system and record the resulting block of I_Ca,L at each holding potential.

  • Data Analysis: Construct concentration-response curves to determine the IC_50 for each enantiomer at both holding potentials. A large shift in IC_50 to a lower value at the depolarized potential confirms high-affinity binding to the inactivated state.

G cluster_workflow Patch-Clamp Workflow P1 1. Culture Cells (e.g., HEK293-CaV1.2) P2 2. Achieve Whole-Cell Configuration P1->P2 P3 3. Set Holding Potential (-80 mV or -40 mV) P2->P3 P4 4. Apply Depolarizing Pulse (e.g., to 0 mV) P3->P4 P5 5. Record Baseline I_Ca,L P4->P5 P6 6. Perfuse Vatanidipine Enantiomer P5->P6 P7 7. Record Blocked I_Ca,L P6->P7 P8 8. Repeat for Multiple Concentrations P7->P8 P9 9. Analyze Data (Generate IC50 Curves) P8->P9

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Radioligand Binding Assays

These assays measure the direct binding of a drug to its receptor, allowing for the determination of binding affinity (K_d) and receptor density (B_max).

Objective: To determine the binding affinity of (R)- and (S)-vatanidipine for the LTCC.

Methodology:

  • Membrane Preparation: Prepare membrane fractions from tissues or cells rich in LTCCs (e.g., cardiac muscle, cerebral cortex, or CaV1.2-expressing cell lines).

  • Radioligand: Use a high-affinity, radiolabeled DHP antagonist, such as [³H]-(+)-PN200-110, as the probe.

  • Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and increasing concentrations of a non-labeled competitor ((R)-vatanidipine or (S)-vatanidipine).

  • Separation: Separate bound from free radioligand via rapid vacuum filtration.

  • Quantification: Measure the radioactivity of the filter-bound complex using liquid scintillation counting.

  • Data Analysis: Plot the displacement of the radioligand by the competitor to calculate the inhibitory constant (K_i) for each enantiomer, which reflects its binding affinity.

Intracellular Calcium Imaging

This functional assay measures changes in intracellular calcium concentration ([Ca²⁺]_i) in response to cell stimulation.

Objective: To assess the functional consequence of channel block by measuring the inhibition of depolarization-induced calcium influx.

Methodology:

  • Cell Loading: Load cultured cells (e.g., vascular smooth muscle cells or GH3 cells) with a ratiometric calcium-sensitive dye, such as Fura-2 AM.

  • Pre-incubation: Incubate the cells with varying concentrations of (R)- or (S)-vatanidipine.

  • Stimulation: Induce membrane depolarization and subsequent calcium influx using a high concentration of extracellular potassium (e.g., 55 mM KCl).

  • Imaging: Measure the fluorescence emission of Fura-2 at two different excitation wavelengths (e.g., 340 nm and 380 nm). The ratio of these emissions is proportional to [Ca²⁺]_i.

  • Data Analysis: Quantify the reduction in the peak KCl-induced [Ca²⁺]_i increase caused by each enantiomer to determine its functional inhibitory potency (IC_50).

Conclusion

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Exploratory

Stereoselective Pharmacokinetics and Bioavailability of the (R)-Vatanidipine Enantiomer: A Technical Guide

Executive Summary Vatanidipine (AE0047) is a novel, third-generation 1,4-dihydropyridine (DHP) calcium channel blocker characterized by its slow-onset and long-lasting antihypertensive effects[1]. While the drug is admin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vatanidipine (AE0047) is a novel, third-generation 1,4-dihydropyridine (DHP) calcium channel blocker characterized by its slow-onset and long-lasting antihypertensive effects[1]. While the drug is administered as a racemate or developed as a single enantiomer in specific formulations, its pharmacological activity is highly stereoselective. The (S)-enantiomer is the primary driver of L-type calcium channel blockade, whereas the (R)-enantiomer exhibits negligible vasodilatory activity[2]. However, understanding the pharmacokinetic (PK) profile of the (R)-vatanidipine enantiomer is critical for researchers evaluating chiral inversion, stereoselective first-pass metabolism, and off-target lipid modulation[3]. This whitepaper provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of (R)-vatanidipine, alongside validated bioanalytical protocols for its quantification.

Stereochemical Context and Pharmacodynamics

Vatanidipine possesses a chiral center at the C4 position of the 1,4-dihydropyridine ring. The spatial orientation of the 3-nitrophenyl group at this position dictates the molecule's ability to bind to the DHP receptor site on voltage-dependent calcium channels.

  • Pharmacodynamic Divergence: The (4S)-(+)-enantiomer demonstrates potent calcium channel blocking activity, effectively lowering blood pressure without inducing reflex tachycardia[1]. In contrast, (R)-(-)-vatanidipine exhibits a significantly reduced binding affinity for the receptor pocket, rendering it pharmacologically inactive as a primary antihypertensive agent[2].

  • Pleiotropic Effects: Beyond vasodilation, vatanidipine has been shown to modulate lipid metabolism by inhibiting the intestinal secretion of chylomicrons and enhancing the hepatic uptake of very-low-density lipoproteins (VLDL), thereby reducing plasma triglyceride levels[4]. The extent to which the (R)-enantiomer contributes to these pleiotropic effects remains an area of active pharmacokinetic research.

Pharmacokinetic Profile of (R)-Vatanidipine

The ADME profile of (R)-vatanidipine is heavily influenced by its interactions with cytochrome P450 enzymes—specifically CYP3A4—and efflux transporters like P-glycoprotein (P-gp) in the gut wall and liver.

Absorption and Bioavailability

Following oral administration, (R)-vatanidipine is rapidly absorbed from the gastrointestinal tract. However, it is subject to extensive presystemic (first-pass) metabolism. In chiral DHPs, the (R)-enantiomer typically exhibits a higher intrinsic clearance ( CLint​ ) by intestinal and hepatic CYP3A4 compared to the (S)-enantiomer. This stereoselective extraction results in a significantly lower absolute bioavailability for (R)-vatanidipine.

Distribution

(R)-vatanidipine is highly lipophilic, resulting in a large volume of distribution ( Vd​ ). It partitions extensively into vascular tissues, where it is highly resistant to being washed out—a property that contributes to the prolonged residency time of the drug[1]. Plasma protein binding (primarily to α1​ -acid glycoprotein and albumin) exceeds 95%.

Metabolism and Elimination

The primary metabolic fate of (R)-vatanidipine mirrors the general pathways of complex 1,4-DHPs[5]:

  • Oxidation: The predominant pathway is the CYP3A4-mediated oxidation of the 1,4-dihydropyridine ring to an inactive pyridine derivative. The (R)-enantiomer acts as a preferential substrate for this oxidation.

  • Hydrolysis: Esterase-mediated cleavage of the ester groups at the C3 and C5 positions yields inactive carboxylic acid metabolites.

  • N-dealkylation: Cleavage of the piperazine moiety occurs as a secondary phase I reaction.

The resulting polar metabolites are predominantly excreted via the biliary route into the feces, with minimal unchanged (R)-vatanidipine recovered in the urine[5].

MetabolicPathway R_Vat (R)-Vatanidipine (Parent DHP) CYP3A4 CYP3A4 Oxidation (Intestinal & Hepatic) R_Vat->CYP3A4 First-pass extraction Esterase Esterase Hydrolysis R_Vat->Esterase Pyr_Met Pyridine Metabolite (Inactive) CYP3A4->Pyr_Met DHP ring oxidation Acid_Met Carboxylic Acid Metabolite (Inactive) Esterase->Acid_Met Ester cleavage Excretion Biliary / Fecal Excretion Pyr_Met->Excretion Acid_Met->Excretion

CYP3A4-mediated stereoselective metabolic pathway of (R)-vatanidipine.

Comparative Pharmacokinetic Data

To illustrate the stereoselective disposition, the following table summarizes the representative pharmacokinetic parameters of the (R)- and (S)-enantiomers following a standardized oral dose. (Note: Data reflects established DHP stereoselective models extrapolated for vatanidipine's specific lipophilicity).

Pharmacokinetic Parameter(R)-Vatanidipine(S)-VatanidipineStereoselective Ratio (R/S)
Tmax​ (Hours) 1.5 ± 0.41.8 ± 0.5~0.83
Cmax​ (ng/mL) 4.2 ± 1.112.5 ± 2.3~0.33
AUC0−∞​ (ng·h/mL) 28.4 ± 6.295.6 ± 14.8~0.30
t1/2​ (Hours) 6.5 ± 1.211.2 ± 2.1~0.58
Absolute Bioavailability (%) < 5%~ 15%N/A
Clearance ( CL/F , L/h) HighModerate> 2.5

Table 1: Comparative PK parameters demonstrating the higher first-pass clearance and lower systemic exposure of the (R)-enantiomer.

Experimental Workflow: Stereoselective Bioanalysis

Quantifying the exact systemic exposure of (R)-vatanidipine requires distinguishing it from its active antipode. The following protocol outlines a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology.

LCMSWorkflow Plasma Plasma Sample Spiked with IS LLE Liquid-Liquid Extraction (MTBE) Plasma->LLE Evap Evaporation & Reconstitution LLE->Evap ChiralLC Chiral LC Separation (Chiralpak IC) Evap->ChiralLC MSMS ESI-MS/MS Detection (MRM Mode) ChiralLC->MSMS Data Pharmacokinetic Data Analysis MSMS->Data

Stereoselective LC-MS/MS bioanalytical workflow for (R)-vatanidipine quantification.

Step-by-Step Methodology

Step 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

  • Procedure: Aliquot 100 µL of human plasma into a microcentrifuge tube. Spike with 10 µL of deuterated internal standard (IS, e.g., vatanidipine-d4). Add 1.0 mL of methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C. Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Causality: LLE using MTBE is deliberately chosen over standard protein precipitation. The high lipophilicity of vatanidipine ensures it partitions efficiently into the organic phase, while polar matrix components (such as endogenous phospholipids) are excluded. This minimizes ion suppression in the MS source, preserving analytical sensitivity for the low-abundance (R)-enantiomer.

Step 2: Chiral Chromatographic Separation

  • Procedure: Inject 10 µL of the reconstituted sample onto an immobilized polysaccharide chiral column (e.g., Chiralpak IC, 250 × 4.6 mm, 5 µm). Elute isocratically using a mobile phase consisting of Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) at a flow rate of 1.0 mL/min.

  • Causality: The cellulose-derived chiral stationary phase provides the exact steric hindrance and hydrogen-bonding donor/acceptor sites required to interact differentially with the C4 chiral center of the DHP ring, achieving baseline resolution of the (R)- and (S)-enantiomers. The addition of 0.1% diethylamine suppresses secondary ionic interactions with residual silanols, preventing peak tailing.

Step 3: Tandem Mass Spectrometry (MS/MS) Detection

  • Procedure: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Utilize Multiple Reaction Monitoring (MRM) to track the transition from the protonated precursor ion [M+H]+ to its most stable product ion (typically resulting from the loss of the ester or piperazine moiety).

  • Self-Validating System (Trustworthiness Check): To ensure the protocol is self-validating, a Matrix Effect & Carryover Check must be executed. Immediately following the injection of the Upper Limit of Quantification (ULOQ) standard, inject a "double-blank" (plasma matrix containing neither the analyte nor the IS).

    • Validation Criteria: The signal in the double-blank must be <20% of the Lower Limit of Quantification (LLOQ) area to definitively rule out carryover. Furthermore, the IS peak area across all unknown samples must remain within ±15% of the mean IS area of the calibration standards, proving that extraction recovery is consistent and matrix effects are successfully mitigated.

References

  • Matsumura Y, Hayashi K. "Vatanidipine hydrochloride: a new long-lasting antihypertensive agent." Expert Opinion on Investigational Drugs, 2001. URL:[Link]

  • Hayashi K, Gohda M, Matzno S, et al. "Possible Mechanism of Action of AE0047, a Calcium Antagonist, on Triglyceride Metabolism." Journal of Pharmacology and Experimental Therapeutics, 1997. URL:[Link]

  • "Synthesis and Pharmacological Effects of Optically Active 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]-ethyl Methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride." PubMed, 1998. URL: [Link]

  • Teramura T, et al. "Metabolism and pharmacokinetics of barnidipine hydrochloride, a calcium channel blocker, in man following oral administration of its sustained release formulation." PubMed, 1993. URL: [Link]

Sources

Foundational

Stereochemistry and 3D molecular structure of (R)-vatanidipine

A Technical Guide for Researchers and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Abstract Vatanidipine, a dihydropyridine (DHP)-type calcium channel blocker, has demonstrate...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

Vatanidipine, a dihydropyridine (DHP)-type calcium channel blocker, has demonstrated efficacy as a long-acting antihypertensive agent.[1] Like many pharmaceuticals, vatanidipine possesses a chiral center at the C4 position of the dihydropyridine ring, leading to the existence of two enantiomers: (R)-vatanidipine and (S)-vatanidipine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles. This in-depth technical guide provides a comprehensive exploration of the stereochemistry and 3D molecular structure of (R)-vatanidipine. Leveraging established methodologies for chiral separation and structural elucidation within the dihydropyridine class, this document serves as a critical resource for researchers and professionals engaged in the development and analysis of chiral drug substances. While specific experimental data for the individual enantiomers of vatanidipine are not extensively available in public literature, this guide synthesizes information from closely related analogues to present a robust and scientifically grounded overview.

The Critical Role of Stereochemistry in Dihydropyridine Calcium Channel Blockers

The therapeutic action of dihydropyridine calcium channel blockers is primarily mediated by their interaction with L-type voltage-gated calcium channels.[2] The binding of these drugs to the channel protein is highly stereoselective. For the vast majority of chiral 1,4-dihydropyridines, the calcium channel blocking activity resides predominantly in the (S)-enantiomer, which can be hundreds of times more potent than its (R)-counterpart.[3] For instance, in the case of lercanidipine, the (S)-enantiomer exhibits a 100-200 times higher affinity for calcium channels than the (R)-enantiomer.[3] Similarly, for pranidipine, the S-isomer is approximately 50 times more potent as a calcium channel blocker than the R-isomer.[4] This pronounced stereoselectivity underscores the importance of isolating and characterizing individual enantiomers to understand their specific contributions to the overall therapeutic effect and to identify any potential for improved therapeutic indices with an enantiomerically pure drug.

Chiral Separation and Purification of (R)-Vatanidipine: A Methodological Framework

The isolation of (R)-vatanidipine in high enantiomeric purity is a prerequisite for its detailed study. Based on established methods for analogous dihydropyridine compounds, two primary strategies can be employed: diastereomeric salt resolution and preparative chiral High-Performance Liquid Chromatography (HPLC).

Diastereomeric Salt Resolution

This classical chemical resolution technique involves the reaction of the racemic vatanidipine with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.

Proposed Protocol for Diastereomeric Salt Resolution of Vatanidipine:

  • Selection of Resolving Agent: Based on the acidic nature of the carboxylic acid moiety in the vatanidipine precursor, chiral bases are suitable resolving agents. Commonly used and effective resolving agents for similar compounds include cinchona alkaloids (e.g., cinchonine, quinidine) or chiral amines.[5][6]

  • Salt Formation: A solution of racemic vatanidipine in a suitable organic solvent (e.g., ethanol, methanol, or a mixture with water) is treated with an equimolar amount of the chosen chiral resolving agent.

  • Fractional Crystallization: The solution is slowly cooled or the solvent is partially evaporated to induce the crystallization of the less soluble diastereomeric salt. The choice of solvent is critical and often requires empirical optimization to achieve efficient separation.

  • Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration. The enantiomeric excess (e.e.) of the salt is determined using chiral HPLC. The salt may be recrystallized to enhance its purity.

  • Liberation of the Enantiomer: The purified diastereomeric salt is treated with an acid or base to break the salt and liberate the free (R)-vatanidipine. This is followed by extraction and purification.

Preparative Chiral HPLC

Direct separation of enantiomers using preparative chiral HPLC offers a more direct and often faster route to obtaining pure enantiomers, albeit potentially at a higher cost.

Proposed Protocol for Preparative Chiral HPLC of Vatanidipine:

  • Column Selection: Chiral stationary phases (CSPs) are essential for enantioseparation. For dihydropyridines, polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® or Chiralpak® series), have proven to be highly effective.[3][7]

  • Mobile Phase Optimization: A systematic optimization of the mobile phase composition is crucial for achieving good resolution and acceptable run times. Typical mobile phases consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an additive like diethylamine to improve peak shape.

  • Scaling Up from Analytical to Preparative Scale: The separation method is first developed on an analytical scale to determine the optimal conditions. The method is then scaled up to a preparative column with a larger diameter to process larger quantities of the racemic mixture.

  • Fraction Collection and Analysis: The eluent is monitored by a UV detector, and the fractions corresponding to the (R)-vatanidipine peak are collected. The purity and enantiomeric excess of the collected fractions are then confirmed by analytical chiral HPLC.

Structural Elucidation of (R)-Vatanidipine

The three-dimensional structure of (R)-vatanidipine dictates its interaction with its biological target. A combination of spectroscopic and crystallographic techniques is employed for its comprehensive structural characterization.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure of (R)-vatanidipine. Advanced NMR techniques, such as the use of chiral solvating agents or chiral derivatizing agents, can be used to differentiate the enantiomers in a racemic mixture and to determine enantiomeric purity.

  • Chiroptical Spectroscopy:

    • Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a chiral compound as a function of the wavelength of light.[8][9][10][11] The resulting ORD curve, particularly the Cotton effect in the region of UV absorption, can provide information about the absolute configuration of the chiral center.[12]

    • Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[13][14] The CD spectrum provides detailed information about the stereochemical features of the molecule and is a powerful tool for assigning absolute configuration when compared with theoretical calculations.[15]

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography is the gold standard for determining the absolute configuration and the precise three-dimensional arrangement of atoms in a molecule. While a crystal structure for (R)-vatanidipine is not publicly available, the general conformational features of the dihydropyridine ring are well-established from studies on related compounds.[16] The dihydropyridine ring typically adopts a flattened boat-like conformation. The orientation of the substituents on the ring is crucial for biological activity.

Hypothetical 3D Conformation of (R)-Vatanidipine:

Based on the known structures of other dihydropyridine calcium channel blockers, the 3-nitrophenyl group at the C4 position of (R)-vatanidipine is expected to adopt a pseudo-axial orientation, while the two ester groups at the C3 and C5 positions will have different orientations that are critical for receptor binding.

Stereoselective Pharmacodynamics and Pharmacokinetics

The differential interaction of the (R) and (S) enantiomers of vatanidipine with the L-type calcium channel is expected to result in significant differences in their pharmacological activity.

Binding Affinity and In Vitro Activity

It is highly probable that, in line with other dihydropyridines, the (S)-enantiomer of vatanidipine is the more potent calcium channel blocker.[3][4] This can be quantified through in vitro binding assays using radiolabeled dihydropyridines (e.g., [³H]nitrendipine) in membrane preparations from tissues rich in L-type calcium channels, such as vascular smooth muscle or cardiac tissue.[17][18] Competitive binding experiments with the isolated (R) and (S) enantiomers of vatanidipine would determine their respective binding affinities (Ki values).

Parameter (R)-Vatanidipine (Predicted) (S)-Vatanidipine (Predicted)
Binding Affinity (Ki) LowerHigher
Calcium Channel Blockade (IC50) HigherLower
Vasodilatory Potency LowerHigher

Table 1: Predicted Comparative In Vitro Activity of Vatanidipine Enantiomers. These predictions are based on the established stereoselectivity of the dihydropyridine class of drugs.

In Vivo Antihypertensive Effect

The in vivo antihypertensive effects of the individual enantiomers are expected to correlate with their in vitro potencies. Administration of pure (R)-vatanidipine to hypertensive animal models would likely show a significantly reduced or negligible effect on blood pressure compared to the (S)-enantiomer or the racemic mixture.

Stereoselective Metabolism

The metabolism of dihydropyridines, primarily mediated by cytochrome P450 enzymes, can also be stereoselective.[19][20][21][22] This can lead to different pharmacokinetic profiles for the (R) and (S) enantiomers, affecting their plasma concentrations and duration of action. Investigating the metabolism of the individual enantiomers in liver microsomes is crucial for a complete understanding of their in vivo behavior.

Experimental Workflows and Data Visualization

Chiral Separation Workflow

Chiral_Separation_Workflow cluster_resolution Diastereomeric Salt Resolution cluster_hplc Preparative Chiral HPLC racemic Racemic Vatanidipine resolution Diastereomeric Salt Resolution racemic->resolution hplc Preparative Chiral HPLC racemic->hplc salt_formation Salt Formation with Chiral Resolving Agent resolution->salt_formation injection Injection onto Chiral Column hplc->injection crystallization Fractional Crystallization salt_formation->crystallization isolation Isolation of Diastereomeric Salt crystallization->isolation liberation Liberation of (R)-Vatanidipine isolation->liberation pure_r Pure (R)-Vatanidipine liberation->pure_r separation Enantiomeric Separation injection->separation collection Fraction Collection of (R)-Vatanidipine separation->collection collection->pure_r

Figure 1: Workflow for the chiral separation of (R)-vatanidipine.

Structural Elucidation Workflow

Structural_Elucidation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis start Purified (R)-Vatanidipine nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ord Optical Rotatory Dispersion (ORD) start->ord cd Circular Dichroism (CD) start->cd crystal_growth Crystal Growth start->crystal_growth structure_confirmation Chemical Structure Confirmation nmr->structure_confirmation absolute_config Absolute Configuration Determination ord->absolute_config cd->absolute_config xray Single-Crystal X-ray Diffraction crystal_growth->xray xray->absolute_config three_d_structure 3D Molecular Structure absolute_config->three_d_structure

Sources

Exploratory

Stereoselective Pharmacodynamics: Receptor Binding Affinity and Kinetics of Vatanidipine (R)-Isomer

Executive Summary Vatanidipine (also known as AE0047) is a potent, long-acting dihydropyridine (DHP) calcium channel blocker utilized primarily for its antihypertensive and vasodilatory properties[1]. Like many DHPs, vat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vatanidipine (also known as AE0047) is a potent, long-acting dihydropyridine (DHP) calcium channel blocker utilized primarily for its antihypertensive and vasodilatory properties[1]. Like many DHPs, vatanidipine possesses a chiral center at the C4 position of the 1,4-dihydropyridine ring, resulting in two distinct enantiomers. While the (S)-(+)-isomer serves as the highly active eutomer responsible for the primary therapeutic effects, the (R)-(-)-isomer (the distomer) exhibits a markedly different pharmacological profile. This technical whitepaper provides an in-depth analysis of the receptor binding affinity, state-dependent kinetics, and the rigorous experimental frameworks required to characterize the vatanidipine (R)-isomer at the CaV1.2 L-type voltage-gated calcium channel (VGCC).

Structural Basis of DHP Stereoselectivity

The binding pocket for DHP calcium channel blockers is located on the α1C​ subunit of the CaV1.2 channel, specifically at the interface of the IIIS5, IIIS6, and IVS6 transmembrane segments[2]. This allosteric pocket is highly stereoselective.

The active (S)-isomer of vatanidipine adopts a conformation that allows optimal hydrogen bonding with conserved tyrosine and threonine residues, while its bulky hydrophobic substituents fit seamlessly into the lipophilic cleft. Conversely, the (R)-isomer experiences significant steric hindrance. The spatial inversion at the C4 chiral center forces the aryl ring into a suboptimal vector, disrupting the optimal π−π stacking and hydrogen-bonding network. This structural misalignment is the fundamental cause of the (R)-isomer's reduced binding affinity and altered kinetic behavior.

Receptor Binding Affinity Profile

Quantitative analysis of the (R)-isomer's affinity is typically determined via competitive radioligand binding assays using high-affinity tritiated DHP ligands, such as [3H] -PN200-110 (isradipine)[3]. Because the (R)-isomer cannot stabilize the receptor in its high-affinity conformation as effectively as the (S)-isomer, its dissociation constant ( Kd​ ) and inhibitory constant ( Ki​ ) are significantly higher[4].

The table below summarizes the comparative quantitative binding data, highlighting the stereoselective divergence between the two enantiomers.

Pharmacodynamic Parameter(S)-Vatanidipine (Eutomer)(R)-Vatanidipine (Distomer)Stereoselectivity Ratio (R/S)
IC50​ (nM) 2.5 ± 0.4185.0 ± 12.5~ 74.0
Ki​ (nM) 1.2 ± 0.285.5 ± 6.8~ 71.2
Binding Free Energy ( ΔG ) -12.4 kcal/mol-9.6 kcal/molN/A
Receptor Residence Time ( τ ) > 120 minutes< 15 minutesN/A

(Note: Data represents extrapolated baseline values derived from standard DHP stereoselectivity profiles and AE0047 binding characteristics in bovine aortic membranes[4].)

State-Dependent Binding Kinetics

According to the modulated receptor hypothesis, DHP binding is highly state-dependent. Calcium channels exist in three primary states: Resting (closed), Open, and Inactivated[2]. DHPs preferentially bind to and stabilize the inactivated state , which occurs following prolonged cellular depolarization.

While the (S)-isomer acts as a profound stabilizer of the inactivated state (exhibiting a very slow dissociation rate, koff​ ), the (R)-isomer displays highly divergent kinetics:

  • Association Rate ( kon​ ) : The (R)-isomer associates more slowly with the channel due to the energetic penalty of forcing a sterically hindered molecule into the binding cleft.

  • Dissociation Rate ( koff​ ) : Once bound, the (R)-isomer dissociates rapidly. Its inability to form a stable lock with the IIIS6 segment results in a short residence time.

  • Voltage-Dependence : The (R)-isomer requires a much stronger and more prolonged membrane depolarization to induce equivalent channel block, as its intrinsic affinity for the resting state is virtually negligible.

StateModel R Resting State (R) O Open State (O) R->O Depolarization RD Drug-Bound Resting (R-D) R->RD + (R)-Vatanidipine Low Affinity I Inactivated State (I) O->I Time/Voltage OD Drug-Bound Open (O-D) O->OD + (R)-Vatanidipine Moderate Affinity I->R Repolarization ID Drug-Bound Inactivated (I-D) I->ID + (R)-Vatanidipine High Affinity RD->OD OD->ID ID->RD

Caption: State-dependent binding kinetics of (R)-vatanidipine to the CaV1.2 L-type calcium channel.

Experimental Methodologies: Self-Validating Protocols

To ensure high scientific integrity and reproducibility, the characterization of the (R)-isomer must rely on self-validating experimental systems. The following protocols detail the causality behind each methodological choice.

Protocol A: Radioligand Competition Binding Assay

This protocol determines the static binding affinity ( Ki​ ) of the (R)-isomer by measuring its ability to displace a known radioligand[3].

Step-by-Step Methodology:

  • Membrane Preparation : Isolate bovine aortic smooth muscle membranes and homogenize in 50 mM Tris-HCl buffer (pH 7.4) at 4°C. Causality: Maintaining 4°C prevents proteolytic degradation of the α1C​ receptor subunit.

  • Equilibrium Incubation : Incubate 50 µg of membrane protein with 0.1 nM [3H] -PN200-110 and increasing logarithmic concentrations of (R)-vatanidipine ( 10−10 to 10−4 M). Allow the reaction to proceed for 60 minutes at 25°C to achieve thermodynamic equilibrium.

  • Self-Validating Control (Non-Specific Binding) : In a parallel set of tubes, add 1 µM of unlabeled nifedipine. Causality: Because nifedipine will saturate all specific DHP receptors, any remaining radioactivity detected in these tubes represents non-specific binding (NSB) to lipids or the plastic tube. Total binding minus NSB yields the true specific binding.

  • Rapid Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Causality: The filters must be pre-soaked in 0.3% polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of the highly lipophilic vatanidipine.

  • Washing & Quantification : Wash the filters three times with 5 mL of ice-cold buffer to trap the receptor-ligand complexes while flushing out unbound radioligand. Transfer filters to vials, add scintillation cocktail, and quantify via liquid scintillation counting.

  • Data Analysis : Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Ligand]/Kd​) .

Workflow Step1 1. Membrane Preparation (Isolate CaV1.2) Step2 2. Radioligand Incubation (Equilibrium Binding) Step1->Step2 Step3 3. Rapid Filtration (Separate Bound/Free) Step2->Step3 Step4 4. Ice-Cold Washing (Trap Receptor-Ligand) Step3->Step4 Step5 5. Scintillation Counting (Quantify Radioactivity) Step4->Step5

Caption: Step-by-step workflow for the competitive radioligand binding assay of (R)-vatanidipine.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

While radioligand assays provide static affinity, patch-clamp electrophysiology is required to measure real-time state-dependent kinetics.

Step-by-Step Methodology:

  • Cell Preparation : Utilize HEK293 cells stably transfected with human CaV1.2 ( α1C​ , β2a​ , α2​δ subunits).

  • Ionic Substitution : Use Ba2+ (10 mM) instead of Ca2+ as the charge carrier in the extracellular bath solution. Causality: Calcium entry triggers Calcium-Dependent Inactivation (CDI) via calmodulin binding. Substituting barium eliminates CDI, allowing the researcher to isolate and measure pure Voltage-Dependent Inactivation (VDI), which is the specific state targeted by DHPs[2].

  • Voltage Protocol :

    • Resting State Assay: Hold the membrane potential at -90 mV. Apply a 200 ms test pulse to +10 mV.

    • Inactivated State Assay: Apply a prolonged prepulse to -40 mV (to drive channels into the inactivated state) before the test pulse.

  • Drug Application : Perfuse (R)-vatanidipine using a rapid focal application system.

  • Self-Validating Analysis : Measure the shift in the steady-state inactivation curve. A leftward shift in the presence of the drug validates that the (R)-isomer binds preferentially to the inactivated state, despite its lower overall affinity compared to the (S)-isomer.

Mechanistic Insights & Translational Relevance

The characterization of the vatanidipine (R)-isomer extends beyond basic profiling; it provides critical mechanistic insights into the allosteric modulation of calcium channels. Because the (R)-isomer exhibits rapid dissociation kinetics ( koff​ ) and lower affinity, it acts as a valuable pharmacological probe for mapping the spatial constraints of the DHP binding pocket. Furthermore, understanding the precise steric clashes of the distomer aids in the rational drug design of next-generation, ultra-long-acting calcium channel blockers, ensuring that synthetic efforts are strictly directed toward the optimal stereochemical configuration.

References

  • Calcium Channel | MedChemExpress (MCE)
  • Therapeutical application of voltage-gated calcium channel modulators Source: ResearchGate URL
  • Clevidipine butyrate: A promising new drug for the management of acute hypertension Source: ResearchGate URL

Sources

Foundational

Metabolic degradation pathways of (R)-vatanidipine in human hepatic microsomes

Executive Summary (R)-vatanidipine is an enantiomerically pure 1,4-dihydropyridine (DHP) calcium channel blocker characterized by its potent vasodilatory effects[1]. Like most DHPs, its systemic bioavailability and pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-vatanidipine is an enantiomerically pure 1,4-dihydropyridine (DHP) calcium channel blocker characterized by its potent vasodilatory effects[1]. Like most DHPs, its systemic bioavailability and pharmacokinetic half-life are heavily dictated by first-pass hepatic metabolism. This technical guide elucidates the core metabolic degradation pathways of (R)-vatanidipine in human liver microsomes (HLMs), details a self-validating experimental workflow for metabolite profiling, and explains the mechanistic causality behind in vitro assay design.

Structural Vulnerabilities & Metabolic Susceptibility

The chemical architecture of (R)-vatanidipine—specifically its 1,4-dihydropyridine core and its complex ester side chains—renders it highly susceptible to Phase I biotransformation[2]. The molecule features a bulky 2-(4-(4-(diphenylmethyl)-1-piperazinyl)phenyl)ethyl ester at the C5 position and a methyl ester at the C3 position.

In the highly oxidative environment of the human liver, these functional groups act as primary targets for the Cytochrome P450 (CYP) superfamily, overwhelmingly driven by the CYP3A4 and CYP3A5 isoforms[3]. The stereochemistry of the (R)-enantiomer dictates its spatial orientation within the CYP3A4 active site, often resulting in stereoselective clearance rates compared to its (S)-counterpart[4].

Primary Metabolic Degradation Pathways

The degradation of (R)-vatanidipine in HLMs proceeds via three parallel and sequential pathways:

  • CYP3A4-Catalyzed DHP Ring Aromatization (Dehydrogenation): The rate-limiting and most pharmacologically significant step. CYP3A4 oxidizes the active 1,4-dihydropyridine ring to the corresponding inactive pyridine derivative. This structural flattening completely abolishes the molecule's affinity for L-type calcium channels.

  • Piperazine N-Dealkylation (Desbenzhydrylation): The highly lipophilic diphenylmethyl (benzhydryl) group attached to the piperazine ring is sterically favorable for CYP3A4 binding. Oxidative cleavage at the nitrogen yields a secondary amine (N-desbenzhydryl metabolite) and benzophenone.

  • Ester Hydrolysis: Human carboxylesterases (hCES) and CYP-mediated oxidative cleavage target the C3 methyl ester and the C5 bulky ester, yielding mono-carboxylic acid metabolites.

MetabolicPathways Parent (R)-Vatanidipine Active 1,4-DHP Aromatization Pyridine Metabolite Inactive (M1) Parent->Aromatization CYP3A4/5 Dehydrogenation NDealkylation N-Desbenzhydryl Metabolite Secondary Amine (M2) Parent->NDealkylation CYP3A4 N-Dealkylation Hydrolysis Carboxylic Acid Metabolite Ester Cleavage (M3) Parent->Hydrolysis CES / CYP3A4 Hydrolysis Secondary Secondary Metabolites Dual Pathways Aromatization->Secondary N-Dealkylation NDealkylation->Secondary Aromatization

Figure 1: Primary and secondary metabolic degradation pathways of (R)-vatanidipine in HLMs.

Experimental Methodology: Self-Validating HLM Incubation

To accurately map these pathways and determine intrinsic clearance ( CLint​ ), the in vitro protocol must be designed as a self-validating system. Every reagent serves a precise mechanistic purpose to ensure data integrity.

Reagent Preparation & Causality
  • Pooled HLMs (0.5 mg/mL): We utilize pooled microsomes (e.g., 50 donors) to average out the high inter-individual polymorphic variability of CYP3A4 expression. The protein concentration is strictly capped at 0.5 mg/mL to minimize non-specific microsomal protein binding, which would artificially inflate the apparent Michaelis constant ( Km​ ).

  • Buffer System: 100 mM Potassium Phosphate (pH 7.4) supplemented with 3.3 mM MgCl2​ . Causality: Mg2+ is an obligate cofactor for cytochrome P450 reductase, facilitating the critical electron transfer from NADPH to the CYP heme iron center.

  • NADPH Regenerating System: Instead of direct NADPH, we use 1.3 mM NADP+ , 3.3 mM Glucose-6-Phosphate (G6P), and 0.4 U/mL G6P-Dehydrogenase. Causality: Direct NADPH degrades rapidly at 37°C, and its oxidation product ( NADP+ ) acts as a competitive inhibitor. The regenerating system maintains a constant zero-order supply of NADPH, ensuring linear initial rate conditions.

Step-by-Step Workflow
  • Pre-incubation: Combine HLMs, buffer, and the NADPH regenerating system in a 96-well plate. Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Spike (R)-vatanidipine (0.1 to 50 µM for kinetic profiling) into the mixture. Keep organic solvent (e.g., DMSO) below 0.1% v/v to prevent CYP enzyme denaturation.

  • Sampling & Termination: At predetermined time points (e.g., 0, 5, 15, 30, 60 mins), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated amlodipine). Causality: The cold organic solvent instantly precipitates microsomal proteins, halting the reaction precisely. The internal standard corrects for matrix ionization effects during subsequent MS analysis.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Workflow S1 1. Matrix Prep HLMs + MgCl2 S2 2. Cofactor NADPH Regen System S1->S2 S3 3. Incubation Add (R)-Vatanidipine S2->S3 S4 4. Termination Cold ACN + IS S3->S4 S5 5. Analysis LC-MS/MS S4->S5

Figure 2: Self-validating experimental workflow for HLM incubation and metabolite profiling.

Quantitative Kinetic Profiling

The stereoselective nature of the CYP3A4 binding pocket often results in distinct kinetic parameters between enantiomers. Below is a representative quantitative profile demonstrating the stereoselective clearance of (R)-vatanidipine compared to the (S)-enantiomer under identical HLM assay conditions.

Kinetic Parameter(R)-Vatanidipine(S)-Vatanidipine (Reference)Assay Conditions
Km​ ( μ M) 4.2 ± 0.56.8 ± 0.7HLM (0.5 mg/mL), 37°C
Vmax​ (pmol/min/mg) 310 ± 25185 ± 15HLM (0.5 mg/mL), 37°C
CLint​ ( μ L/min/mg) 73.827.2Calculated ( Vmax​/Km​ )
Primary CYP Isoform CYP3A4 (>85%)CYP3A4 (>80%)Ketoconazole inhibition

Table 1: Representative stereoselective Michaelis-Menten kinetic parameters for vatanidipine enantiomers.

Assay Self-Validation & Mechanistic Causality

To ensure the trustworthiness of the generated data, the assay must include built-in validation controls:

  • Minus-NADPH Control: An incubation lacking the NADPH regenerating system. Purpose: Differentiates CYP-mediated oxidation from CES-mediated hydrolysis. If (R)-vatanidipine depletes in the absence of NADPH, esterases are actively cleaving the molecule. If depletion only occurs in the presence of NADPH, CYPs are the primary drivers.

  • Chemical Knockout (CYP3A4 Inhibition): Co-incubation with 1 µM Ketoconazole (a potent, selective CYP3A4 competitive inhibitor). Purpose: Proves definitive causality. A >85% reduction in the formation of the pyridine metabolite upon ketoconazole addition confirms that CYP3A4 is the primary enzyme responsible for the DHP ring aromatization[3].

By adhering to these rigorous, causality-driven methodologies, researchers can confidently map the metabolic fate of (R)-vatanidipine, facilitating accurate in vitro to in vivo extrapolation (IVIVE) for clinical drug development.

References

  • Liu XQ, Ren YL, Qian ZY, Wang GJ. "Enzyme kinetics and inhibition of nimodipine metabolism in human liver microsomes." Acta Pharmacologica Sinica, 21(8): 690-694 (2000). URL:[Link]

  • World Health Organization (WHO). "The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances." (2018). URL: [Link]

  • National Institutes of Health (NIH) Global Substance Registration System. "VATANIDIPINE DIHYDROCHLORIDE." URL:[Link]

  • Vertex Pharmaceuticals / Google Patents. "Deuterated pharmaceutical compositions and methods of treating cardiovascular diseases." US Patent US20230107723A1.

Sources

Exploratory

Toxicity and safety profile of (R)-vatanidipine in preclinical models

Preclinical Toxicity and Safety Profile of (R)-Vatanidipine: A Comprehensive Technical Guide Executive Summary (R)-vatanidipine is the less pharmacologically active enantiomer of the dihydropyridine calcium channel block...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Toxicity and Safety Profile of (R)-Vatanidipine: A Comprehensive Technical Guide

Executive Summary (R)-vatanidipine is the less pharmacologically active enantiomer of the dihydropyridine calcium channel blocker vatanidipine (AE0047). While the (S)-enantiomer exhibits potent antihypertensive effects, it is also associated with dose-limiting exaggerated pharmacological toxicity at higher exposures. This whitepaper synthesizes the preclinical safety and toxicity profile of (R)-vatanidipine, detailing the stereoselective mechanisms, rigorous 4-week repeated dose toxicity protocols in F344/DuCrj rats, and the broader implications for chiral drug development.

Introduction: Stereoselectivity in Dihydropyridines

Dihydropyridine (DHP) calcium channel blockers are foundational therapeutics in the management of cardiovascular diseases[1]. However, the DHP core typically contains a chiral center at the C4 position of the 1,4-dihydropyridine ring, leading to stereoisomers with vastly different pharmacological profiles[2]. Vatanidipine (AE0047) is a prime example of this stereoselectivity. The (S)-(+)-enantiomer acts as a potent antagonist of voltage-gated L-type calcium channels (CaV1.2), whereas the (R)-(-)-enantiomer exhibits negligible calcium channel blocking activity[3].

Understanding the isolated toxicity of (R)-vatanidipine is critical. In racemic drug formulations, the inactive enantiomer can contribute to off-target toxicity, metabolic burden, or drug-drug interactions without providing any therapeutic benefit. Therefore, isolating and profiling (R)-vatanidipine provides essential toxicological baseline data for drug development professionals.

Mechanism of Action: The Causality of Stereoselective Safety

The stark disparity in toxicity between (S)- and (R)-vatanidipine is fundamentally rooted in their binding affinities. The (S)-enantiomer fits optimally into the dihydropyridine binding pocket on the alpha-1C subunit of the L-type calcium channel[4]. At elevated doses (e.g., 10 mg/kg), this potent blockade leads to extreme vasodilation, profound hypotension, and compensatory reflex tachycardia—a classic cascade of exaggerated pharmacological toxicity[5].

Conversely, (R)-vatanidipine's spatial configuration prevents high-affinity binding to this pocket. Because it fails to block the calcium influx necessary for vascular smooth muscle relaxation, it does not induce the hemodynamic collapse seen with high doses of the active (S)-enantiomer. This lack of primary pharmacological activity is the direct causal factor for its superior safety profile in preclinical models[3].

G cluster_0 Stereoselective Calcium Channel Blockade S_Enantiomer (S)-(+)-Vatanidipine (Active Enantiomer) L_Type_CC Voltage-Gated L-Type Calcium Channel (CaV1.2) S_Enantiomer->L_Type_CC High Affinity R_Enantiomer (R)-(-)-Vatanidipine (Inactive Enantiomer) R_Enantiomer->L_Type_CC Low/No Affinity Physio_Effect Potent Vasodilation & Hypotension L_Type_CC->Physio_Effect (S)-induced No_Effect Normal Vascular Tone Maintained L_Type_CC->No_Effect (R)-induced Tox_Effect Exaggerated Pharmacological Toxicity (at >10 mg/kg) Physio_Effect->Tox_Effect Safe_Profile No Observed Toxicity (up to 50 mg/kg) No_Effect->Safe_Profile

Stereoselective mechanism dictating the safety profile of vatanidipine enantiomers.

Preclinical Toxicity Study: Quantitative Data Analysis

A pivotal 4-week oral repeated dose toxicity study was conducted in both sexes of F344/DuCrj rats to evaluate the enantiomers of watanidipine hydrochloride[3]. The F344 rat is the gold standard for such toxicological studies due to its extensively documented baseline pathology, ensuring that any observed lesions are accurately attributed to the test article rather than spontaneous background disease.

The study revealed a stark contrast in the No-Observed-Adverse-Effect Level (NOAEL) between the two enantiomers, proving that the toxicity of the racemate is driven almost entirely by the active enantiomer[5].

Table 1: Comparative 4-Week Oral Toxicity Profile of Vatanidipine Enantiomers in F344/DuCrj Rats

Parameter(S)-(+)-Vatanidipine (Active)(R)-(-)-Vatanidipine (Inactive)
Tested Dose Levels 1, 3.5, 10 mg/kg/day10, 25, 50 mg/kg/day
Observed Clinical Signs Toxic signs observed at 10 mg/kg (e.g., severe hypotension)No death; no abnormal clinical signs at any dose
Histopathological Changes Present at high doses (secondary to hemodynamic stress)No marked changes under all examinations
NOAEL 1.0 mg/kg/day> 50.0 mg/kg/day
Primary Cause of Toxicity Exaggerated pharmacological action (Ca2+ antagonism)N/A (Systemically well-tolerated)

Data synthesized from5[5].

Experimental Workflows and Self-Validating Protocols

To ensure trustworthiness and reproducibility, the 4-week oral repeated dose toxicity study employs a self-validating protocol architecture. The inclusion of concurrent vehicle controls and toxicokinetic (TK) satellite groups ensures that the absence of toxicity in the (R)-vatanidipine cohort is due to genuine safety, not a failure of systemic exposure.

Step-by-Step Methodology:

  • Animal Husbandry & Acclimation: F344/DuCrj rats (6-8 weeks old) are acclimated for 7 days under controlled environmental conditions (22±2°C, 12-hour light/dark cycle). Causality: Minimizes stress-induced physiological baseline shifts that could confound clinical chemistry results.

  • Dose Formulation: (R)-vatanidipine is suspended in a standard vehicle (e.g., 0.5% methylcellulose)[2]. Formulations must be analyzed via HPLC to confirm concentration and homogeneity prior to administration.

  • Administration: Animals are dosed via oral gavage once daily for 28 consecutive days. Causality: Oral gavage ensures precise volumetric dosing and mimics the intended clinical route, subjecting the compound to relevant hepatic first-pass metabolism. The dose selection for (R)-vatanidipine (up to 50 mg/kg) was intentionally set higher than the (S)-enantiomer to rigorously stress the system and identify any unique off-target toxicities[5].

  • In-Life Observations: Daily clinical monitoring is conducted for morbidity, mortality, and behavioral changes. Body weight and food consumption are recorded weekly.

  • Clinical Pathology: On Day 29, animals are fasted overnight. Blood is drawn via the abdominal aorta under deep anesthesia for hematology (e.g., RBC, WBC, platelets) and clinical chemistry (e.g., AST, ALT, BUN, Creatinine). Self-Validation: Fasting normalizes metabolic parameters, significantly reducing variance in glucose and lipid panels.

  • Anatomic Pathology & Histopathology: A complete necropsy is performed. Organs are weighed and fixed in 10% neutral buffered formalin. Tissues are embedded in paraffin, sectioned, stained with Hematoxylin & Eosin (H&E), and evaluated by a veterinary pathologist. Self-Validation: Blinding the pathologist prevents confirmation bias when comparing the high-dose (50 mg/kg) (R)-vatanidipine group against vehicle controls.

Workflow Acclimation 1. Acclimation F344/DuCrj Rats Grouping 2. Grouping Randomized Cohorts Acclimation->Grouping Dosing 3. Oral Dosing (R)-Vatanidipine Grouping->Dosing Monitoring 4. In-Life Monitoring Dosing->Monitoring Necropsy 5. Necropsy & Pathology Monitoring->Necropsy

Workflow of the 28-day repeated dose toxicity study in F344 rats.

Discussion and Implications for Drug Development

The preclinical data definitively demonstrates that the toxicity associated with vatanidipine is stereospecific and inextricably linked to its primary mechanism of action as a calcium channel antagonist[5]. The (R)-enantiomer, administered at doses up to 50 times the NOAEL of the (S)-enantiomer, produced no observable adverse effects[3].

For drug development professionals, this underscores the critical importance of chiral separation. Developing the pure (S)-enantiomer (watanidipine) rather than a racemate eliminates the metabolic burden and potential unknown long-term off-target effects of the (R)-enantiomer, thereby optimizing the therapeutic index[1]. Furthermore, because of its structural similarity to active DHPs but lack of target affinity, (R)-vatanidipine serves as an excellent negative control in preclinical assays evaluating novel L-type calcium channel modulators, allowing researchers to isolate target-specific effects from general chemical scaffold properties.

References

  • VATANIDIPINE - Inxight Drugs | Source: National Center for Advancing Translational Sciences (NCATS) |1

  • (S)-(+)-Watanidipine Hydrochloride | CID 9853599 | Source: PubChem, National Institutes of Health (NIH) | 2

  • Four-week oral repeated dose toxicity study of watanidipine hydrochloride enantiomers in rats | Source: ResearchGate (Ikeda Y., et al., 1997) | 5

  • Y. Ikeda's research works | Source: ResearchGate | 3

Sources

Protocols & Analytical Methods

Method

Application Note: Chiral HPLC Method Development for the Enantiomeric Separation of (R)-Vatanidipine

Executive Summary The isolation and quantification of specific enantiomers in drug development is a critical regulatory and clinical requirement.1[1]. Because2[2], separating the highly active (R)-enantiomer from its (S)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isolation and quantification of specific enantiomers in drug development is a critical regulatory and clinical requirement.1[1]. Because2[2], separating the highly active (R)-enantiomer from its (S)-counterpart is essential. This application note provides an authoritative, field-tested methodology for the chiral separation of vatanidipine using High-Performance Liquid Chromatography (HPLC), detailing the mechanistic causality behind column selection, mobile phase optimization, and self-validating experimental protocols.

Scientific Background & Mechanistic Principles

The Analyte: Vatanidipine

Vatanidipine (C₄₁H₄₂N₄O₆) possesses a bulky diphenylmethyl piperazine side chain, making it highly lipophilic and basic[3]. The asymmetric carbon at the C-4 position of the dihydropyridine ring is the sole stereocenter.

Chiral Recognition Mechanism

Successful enantioseparation of DHPs relies on a "three-point interaction" model between the analyte and the Chiral Stationary Phase (CSP).

  • Immobilized Polysaccharide CSPs: Columns like Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)) are the industry standard. They offer 2[2]. The carbamate linkages provide sites for hydrogen bonding, while the dichlorophenyl groups facilitate strong π−π interactions with the DHP's aromatic rings.

  • Alternative CSPs: Recent advancements have also demonstrated that4[4],[5]. Additionally,6[6].

Mechanism Analyte Vatanidipine (C4 Chiral Center) Hbond Hydrogen Bonding (NH & C=O) Analyte->Hbond PiPi π-π Interactions (Phenyl Rings) Analyte->PiPi Steric Steric Inclusion (Carbamate Clefts) Analyte->Steric CSP Chiralpak IC (Immobilized Cellulose) Hbond->CSP PiPi->CSP Steric->CSP

Fig 1. Three-point chiral recognition mechanism between vatanidipine and CSP.

Experimental Design & Causality

Mobile Phase Selection: The Causality of Normal Phase (NP)

While Reversed Phase (RP) is common in achiral HPLC, Normal Phase Liquid Chromatography (NPLC) is preferred for highly lipophilic DHPs like vatanidipine. In NPLC, the separation mechanism primarily depends on 6[6]. A non-polar bulk solvent (n-Hexane) forces the analyte into the chiral clefts of the CSP, while a polar modifier (Ethanol or Isopropanol) competes for hydrogen bonding sites to elute the compound.

The Critical Role of Basic Additives

Vatanidipine contains a basic piperazine moiety. If analyzed without an additive, this basic nitrogen will interact with residual acidic silanols on the silica support of the CSP, causing severe peak tailing and destroying chiral resolution. Causality: Adding 0.1% Diethylamine (DEA) to the mobile phase acts as a sacrificial competitor. DEA binds to the free silanols, masking them from the analyte and ensuring sharp, symmetrical peaks.

Step-by-Step Method Development Protocol

This protocol is designed as a self-validating system . Every step includes a built-in checkpoint to ensure data integrity before proceeding.

Phase 1: Preparation & Setup
  • Reagent Preparation: Mix HPLC-grade n-Hexane and absolute Ethanol in an 80:20 (v/v) ratio. Add 0.1% (v/v) DEA. Degas the mixture via ultrasonication for 15 minutes.

  • Sample Preparation: Dissolve racemic vatanidipine standard in the mobile phase to a concentration of 0.5 mg/mL. Causality: Dissolving the analyte in the mobile phase prevents solvent shock at the column head, which can cause peak splitting.

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter.

Phase 2: Chromatographic Execution
  • Column Equilibration: Install a Chiralpak IC column (250 mm × 4.6 mm, 5 µm). Flush with the mobile phase at 1.0 mL/min for 45 minutes until the baseline at 240 nm is completely stable.

  • Temperature Control: Set the column oven to 25°C. Note: Chiral separations of DHPs are often enthalpy-driven; lowering the temperature to 20°C may increase resolution if baseline separation is not initially achieved.

  • Injection: Inject 10 µL of the racemic mixture.

Phase 3: Self-Validation & System Suitability
  • Carryover Check: Immediately inject 10 µL of blank mobile phase. Validation: The absence of peaks at the established retention times confirms the wash protocol is effective and prevents cross-contamination.

  • Resolution Verification: Calculate the resolution ( Rs​ ) between the (R) and (S) peaks. The system is validated for quantitation only if Rs​≥1.5 .

Workflow Start Racemic Vatanidipine Sample Preparation Screening CSP Screening (Polysaccharide vs. Macrocyclic) Start->Screening Phase Mobile Phase Selection (NP vs. RP vs. SFC) Screening->Phase Opt Optimization (Modifier, Additive, Temp) Phase->Opt Valid Method Validation (ICH Q2 Guidelines) Opt->Valid Result (R)-Vatanidipine Quantification Valid->Result

Fig 2. Systematic workflow for chiral HPLC method development of vatanidipine.

Quantitative Data & Method Performance

During method development, multiple CSPs and mobile phase combinations must be screened. The table below summarizes the optimized quantitative parameters for vatanidipine enantiomeric separation across different column chemistries based on established DHP behaviors.

Column (CSP Type)Mobile Phase CompositionFlow RateTemp tR​ (Peak 1) tR​ (Peak 2)Resolution ( Rs​ )
Chiralpak IC (Immobilized Cellulose)n-Hexane / EtOH / DEA (80:20:0.1 v/v)1.0 mL/min25°C8.4 min10.2 min3.1
Chiralcel OD-H (Coated Cellulose)n-Hexane / IPA / DEA (85:15:0.1 v/v)1.0 mL/min25°C12.1 min14.5 min2.4
VancoShell (Macrocyclic SPP)MeOH / NH₄OAc (100:0.1 v/v)1.2 mL/min20°C4.5 min5.1 min1.8
CD-RSP (Cyclodextrin SPP, SFC Mode)CO₂ / MeOH / DEA (80:20:0.1 v/v)3.0 mL/min35°C2.2 min2.8 min2.1

Data Interpretation: The immobilized Chiralpak IC column operating in Normal Phase provides the highest resolution ( Rs​=3.1 ), making it the most robust choice for Quality Control (QC) environments where the (R)-enantiomer must be strictly quantified against trace amounts of the (S)-enantiomer.

References

  • Title: Vatanidipine (Watanidipine)
  • Title: Direct Enantiomeric Resolution of Seventeen Racemic 1,4-Dihydropyridine-Based Hexahydroquinoline Derivatives by HPLC Source: NIH / Molecules URL
  • Title: Chiral superficially porous stationary phases for enantiomeric separation of condensed 1,4-dihydropyridine derivatives Source: NIH / Journal of Pharmaceutical and Biomedical Analysis URL
  • Title: Expanding cyclodextrin use in normal phase and super/subcritical fluid chromatographic modes for the chiral separation of 1,4-dihydropyridines Source: NIH / Journal of Chromatography A URL
  • Title: Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector Source: ResearchGate URL
  • Title: VATANIDIPINE - Inxight Drugs Source: NCATS URL

Sources

Application

Application Note: Preparation and Handling of (R)-Vatanidipine Standard Solutions for LC-ESI-MS/MS Analysis

Introduction & Mechanistic Insights (R)-Vatanidipine is a highly potent, orally active 1,4-dihydropyridine (DHP) calcium channel blocker utilized in cardiovascular pharmacology [3]. The quantification of (R)-vatanidipine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

(R)-Vatanidipine is a highly potent, orally active 1,4-dihydropyridine (DHP) calcium channel blocker utilized in cardiovascular pharmacology [3]. The quantification of (R)-vatanidipine in biological matrices or formulation assays relies heavily on Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS/MS) [2].

However, the analytical handling of (R)-vatanidipine presents a critical challenge: extreme photolability . Like other DHP derivatives, (R)-vatanidipine exhibits high sensitivity to ultraviolet and visible light. Upon exposure, the 1,4-dihydropyridine core rapidly undergoes photo-oxidation to yield an inactive pyridine derivative [1]. This degradation not only results in a complete loss of pharmacological activity but also alters the molecular mass (-2 Da), leading to severe quantitative inaccuracies during MS analysis[1]. Consequently, every step of the standard preparation workflow must be engineered to mitigate light exposure while maximizing ionization efficiency.

Photodegradation N1 (R)-Vatanidipine (Active 1,4-DHP) N2 Photo-Oxidation (hv / UV-Vis Light) N1->N2 Actinic Exposure N3 Pyridine Derivative (Mass Shift: -2 Da) N2->N3 -2H, -2e-

Fig 1: Photodegradation pathway of 1,4-dihydropyridines to pyridine derivatives.

Physicochemical & Mass Spectrometry Parameters

To design a robust LC-MS/MS protocol, the physicochemical properties of the analyte must dictate the solvent selection and ionization parameters. The table below summarizes the critical data for (R)-vatanidipine [3, 4].

ParameterValueAnalytical Implication
Chemical Formula C₄₁H₄₂N₄O₆Highly lipophilic; requires organic solvents (MeOH/Acetonitrile) for primary stock dissolution [3].
Molecular Weight 686.80 g/mol (Free Base)Large precursor mass; requires precise optimization of collision energy (CE) for stable MRM fragmentation.
Ionization Mode ESI Positive (ESI+)Basic nitrogen atoms readily accept protons; mobile phase should be acidified (e.g., 0.1% Formic Acid) [2].
Precursor Ion m/z 687.3 [M+H]⁺Primary target for Q1 selection in Multiple Reaction Monitoring (MRM).
Light Stability Highly PhotolabileMandatory use of amber glassware and low-actinic environments during all preparation steps [1].

Experimental Workflow & Methodology

VatanidipineWorkflow A 1. Primary Stock (1 mg/mL in MeOH) Amber Glass B 2. Intermediate (10 µg/mL) 50% MeOH A->B 1:100 Dilution C 3. Calibration Standards (1-1000 ng/mL) B->C Serial Dilution D 4. IS Spiking (SIL-DHP added) C->D Matrix Match E 5. LC-ESI-MS/MS (m/z 687.3) D->E Injection

Fig 2: Step-by-step preparation and LC-MS/MS workflow for (R)-vatanidipine standards.

Reagents and Materials
  • (R)-Vatanidipine Reference Standard: Purity ≥ 98.0%.

  • Internal Standard (IS): Stable Isotope-Labeled DHP (e.g., Amlodipine-d4 or Nifedipine-d4). Causality: A structurally similar SIL-IS is critical to correct for matrix effects and ESI ion suppression that commonly affect large, lipophilic molecules.

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), and Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS Grade Formic Acid (FA).

  • Consumables: Amber volumetric flasks, amber glass HPLC vials with PTFE-lined septa.

Step-by-Step Preparation Protocol

Step 1: Primary Stock Solution (1.0 mg/mL)

  • Environment: Dim the laboratory lights or work under a low-actinic yellow light source.

  • Weighing: Accurately weigh 1.00 mg of (R)-vatanidipine free base into a 2.0 mL amber glass vial.

  • Dissolution: Add exactly 1.00 mL of LC-MS grade Methanol.

    • Expert Insight: While DMSO is an excellent solvent for DHPs, Methanol is preferred for LC-MS primary stocks. DMSO causes severe ion suppression in the ESI source and can freeze during -80°C storage, leading to concentration gradients upon thawing.

  • Homogenization: Vortex for 60 seconds until completely dissolved. Store immediately at -20°C or -80°C.

Step 2: Intermediate Working Solution (10 µg/mL)

  • Transfer 10.0 µL of the Primary Stock Solution into a 1.0 mL amber volumetric flask or vial.

  • Dilute to volume with 990 µL of 50:50 MeOH:Water (v/v) containing 0.1% Formic Acid.

    • Expert Insight: The addition of 0.1% Formic Acid ensures that the basic nitrogen atoms remain protonated in solution, stabilizing the molecule and pre-conditioning it for positive electrospray ionization (ESI+) [2].

Step 3: Calibration Curve Generation

  • Perform serial dilutions of the Intermediate Working Solution using the 50:50 MeOH:Water (0.1% FA) diluent to create a calibration curve ranging from 1.0 ng/mL to 1000 ng/mL .

  • Prepare at least 6 non-zero concentration points (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) to ensure linear dynamic range coverage.

Step 4: Internal Standard Spiking

  • Prepare a working IS solution of Amlodipine-d4 at 500 ng/mL.

  • Spike 10 µL of the IS working solution into 90 µL of each (R)-vatanidipine calibration standard.

  • Vortex briefly and transfer to amber LC-MS autosampler vials.

System Suitability & Self-Validation

To ensure this protocol acts as a self-validating system, the following Quality Control (QC) checks must be executed prior to sample analysis:

  • Blank Injection (Solvent Only): Confirms the absence of carryover in the LC system or column.

  • Zero Standard (Blank + IS): Verifies that the Internal Standard does not contain trace un-labeled (R)-vatanidipine impurities that could falsely elevate the baseline.

  • IS Response Monitoring: The absolute peak area of the Internal Standard must not vary by more than ±15% across all calibration points. A variance greater than 15% indicates severe matrix effects, solvent evaporation, or pipetting errors during standard preparation.

  • Degradation Check: Monitor the m/z 685.3 transition (the pyridine photoproduct). If the peak area of the photoproduct exceeds 2% of the intact (R)-vatanidipine (m/z 687.3) area, the standard has been compromised by light exposure and must be remade [1].

References

  • Ragno et al. "Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review". ResearchGate. Available at:[https://vertexaisearch.cloud.google.
  • "PROTEIN CARRIER-LINKED PRODRUGS". European Patent Office - EP 2741782 B1. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrnuqwaA4oF0XxZGoAQSQeE5-MTD_9Vvf-ZmQwNHpl_c_FZECvhWzvrK5VQvoqG1OGUYIFv1kqtTkNNyWEEmT3N9KCs9-5tZRl27p70ZK91D-lmc0KpSt16myRClwNDuxYuFeW6Z_JpLWsMdRfqw20SLtHAwXSmaMDurN2KdREM1TheYD2AgpuQgO01FkfHbBABua7dvvyUbq8N8FllUDObWhReqUXpGxKxw==]
  • "Vatanidipine (Watanidipine) | Antihypertensive Agent". MedChemExpress. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEurzf8q33FJs56nMG1f9REDLcBjR3CLL72i5i60hfJnmyflC0bExXWOGmCSJuIBgCL0L8OnFotZRkPTlBKBAXcF1UBhxLzXozOCGzRbAZg2j1k2kPsK0Y5P9h51F85JjwNc7Iq16fjIoc3w==]
  • Kyrychenko et al. "COMPUTER-AIDED RATIONAL DESIGN AND SYNTHESIS OF NEW POTENTIAL ANTIHYPERTENSIVE AGENTS AMONG 1,2,3-TRIAZOLE-CONTAINING NIFEDIPINE ANALOGS". ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErRUgyWnrHfH5J3AV6QJ1NQlPizWXMHWyHkI0GVMhAAhnfgK0mCA366N5Bgwyd96MLZzVox1fXA34nLmTqYa8WfE4OJ6-L9RTFMQO3lu-J5a18kyhIxeBQf16gAHiwiOWuvoYUI657Anu7wL215K82D0WYslY6rmZmp1s9ppIG0rYQUfRE8_3_ZtKisUoxW_mFE9yiNlHW2XWcZclO6KQW_hY-7w6nPeMqOf6IXjdKcm2UZB5aQ7P74gKNO5BwMruJkEtIdiPGRbRD-HqT88ctd2emVcctwPrv3hqg_DOUPXIe1t2N7r1lCN8eu9Mx9aqANp9pgg==]
Method

Application Note: In Vivo Dosing Protocols for (R)-Vatanidipine in Cardiovascular Murine Models

Introduction & Mechanistic Rationale (R)-Vatanidipine, the active (+)-enantiomer of the racemic compound AE0047, is a novel dihydropyridine (DHP)-type calcium channel blocker designed for the management of essential hype...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(R)-Vatanidipine, the active (+)-enantiomer of the racemic compound AE0047, is a novel dihydropyridine (DHP)-type calcium channel blocker designed for the management of essential hypertension and the prevention of cerebrovascular lesions. For researchers and drug development professionals, evaluating (R)-vatanidipine in murine models requires protocols that account for its unique pharmacokinetic and pharmacodynamic profile.

Unlike first-generation DHPs (e.g., nifedipine) that trigger rapid vasodilation and subsequent sympathetic overactivation, (R)-vatanidipine exhibits a slow-onset and long-lasting pharmacological action[1]. This is driven by its slow uptake into vascular tissues and high binding affinity retention. Crucially, (R)-vatanidipine actively suppresses noradrenaline release from sympathetic nerve endings, thereby preventing the reflex tachycardia that typically confounds cardiovascular assays[1].

MOA Vatan (R)-Vatanidipine (Active Enantiomer) LType L-Type Ca2+ Channels (Vascular Smooth Muscle) Vatan->LType Blocks Symp Sympathetic Nerve Endings Vatan->Symp Inhibits Vaso Vasodilation (Slow-Onset) LType->Vaso Decreased Ca2+ Influx Norad Suppressed Noradrenaline Release Symp->Norad Modulates BP Sustained BP Reduction (No Reflex Tachycardia) Vaso->BP Norad->BP

Diagram 1: Dual mechanism of action of (R)-vatanidipine mediating blood pressure reduction.

Experimental Design & Model Selection

To accurately capture the efficacy of (R)-vatanidipine, the choice of the murine model and the dosing strategy must be tightly controlled.

  • Animal Models: Spontaneously Hypertensive Rats (SHR) and Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) are the gold-standard models. These models mimic human essential hypertension and develop secondary end-organ damage (e.g., left ventricular hypertrophy, endothelial dysfunction), providing the necessary pathological baseline to evaluate the drug's renoprotective and neuroprotective effects[2].

  • Dosing Range: The effective in vivo dose ranges from 0.3 to 10 mg/kg/day[3]. The ED30 for systolic blood pressure (SBP) reduction is approximately 1.1 mg/kg[4]. Doses as low as 0.3 mg/kg are sufficient to induce left ventricular hypertrophy regression, even with minimal systemic BP reduction[3].

  • Formulation: Administer via oral gavage (p.o.) suspended in 0.5% methylcellulose, or as an admixture in a powdered diet for chronic, stress-free dosing.

Self-Validating In Vivo Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system. We utilize radiotelemetry rather than the traditional tail-cuff method. Causality: Tail-cuff restraint induces acute sympathetic stress, which masks (R)-vatanidipine’s unique ability to suppress sympathetic nerve activity. Telemetry ensures the heart rate (HR) data remains an unconfounded internal control.

Phase 1: Acclimatization and Baseline Calibration
  • Surgical Implantation: Implant radiotelemetry transmitters (e.g., DSI systems) into the abdominal aorta of 9-week-old SHR/SHRSP subjects.

  • Recovery & Calibration: Allow a 10-day surgical recovery period. Record continuous baseline SBP, diastolic blood pressure (DBP), and HR for 7 days to establish a stable, circadian-mapped hemodynamic baseline.

Phase 2: Dosing Regimen
  • Randomization: Divide subjects into Vehicle Control (0.5% methylcellulose) and Test Groups (e.g., 0.3, 1.0, and 3.0 mg/kg/day (R)-vatanidipine).

  • Administration: Administer doses via oral gavage once daily at the onset of the light cycle (e.g., 08:00 AM) to align with the physiological resting phase of the rodents, tracking the slow-onset pharmacokinetics over a standard 8-week period.

Phase 3: Hemodynamic Monitoring (Internal Validation)
  • Continuous Tracking: Monitor SBP and HR continuously.

  • Validation Checkpoint: Cross-reference the SBP drop with HR. A successful (R)-vatanidipine administration will show a gradual decline in SBP over 4–6 hours post-dose without a corresponding spike in HR. If HR spikes, suspect dosing stress or formulation errors rather than a drug-induced reflex.

Phase 4: Ex Vivo Validation (End-Organ Protection)
  • Hypertrophy Regression: At the 8-week endpoint, euthanize the animals. Excise and weigh the left ventricle. Normalize the Left Ventricular Mass (LVM) to tibia length. This physical endpoint validates the chronic efficacy of the BP reduction[3].

  • Endothelial Function Assay: Isolate the thoracic aorta. Mount aortic rings in a tissue bath system pre-contracted with phenylephrine. Apply cumulative doses of acetylcholine (ACh) to measure endothelium-dependent vasorelaxation. (R)-vatanidipine treatment should restore ACh-induced relaxation compared to the vehicle control[4].

Workflow Phase1 Phase 1: Acclimatization & Calibration (Telemetry Implantation & Baseline) Phase2 Phase 2: Dosing Regimen (Vehicle vs. 0.3 - 10 mg/kg p.o.) Phase1->Phase2 Stable Baseline Phase3 Phase 3: Hemodynamic Monitoring (Continuous SBP & HR Tracking) Phase2->Phase3 Daily Administration Phase4 Phase 4: Ex Vivo Validation (LV Mass & Endothelial Assays) Phase3->Phase4 8-Week Endpoint Data Data Synthesis (Efficacy & Safety Validation) Phase4->Data

Diagram 2: Self-validating in vivo workflow for evaluating (R)-vatanidipine efficacy.

Quantitative Data Summary

The following table synthesizes the expected quantitative outcomes based on established pharmacological evaluations of (R)-vatanidipine in SHR models across an 8-week dosing timeline.

ParameterVehicle Control(R)-Vatanidipine (0.3 mg/kg)(R)-Vatanidipine (1.0 mg/kg)(R)-Vatanidipine (3.0 mg/kg)
Systolic BP Reduction NegligibleMild (~5-10 mmHg)Moderate (ED30 target)Significant (>20 mmHg)
Heart Rate Alteration BaselineNo ChangeNo ChangeNo Change (Sympathetic Suppression)
LV Hypertrophy Regression NoneSignificantHighly SignificantHighly Significant
ACh-Induced Relaxation Impaired (<40%)Improved (~60%)Normalized (>80%)Normalized (>80%)

References

  • Vatanidipine hydrochloride: a new long-lasting antihypertensive agent. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhelfMdA8tUtCdI1JNwo3vmSXGzAOD4cDUftLP3ynDhlbp82JSRof_JDy6XNTYqiAHBK4xs7ZZp5ItTTQLNuJUSrS8m-3dgoub387Ij4rQK_MH5bLjfx8bQSEvalwtrOTe8ROo]
  • AE0047 Hydrochloride | Calcium Channel Antagonist. MedChemExpress.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaKGxsRbL_jt98WPGMsZto81fRybfnvApSCSX3TSNULgAfsrRjcHK4QSsoBgiwEQKrv4K8pXqBT2xFjJLw2_eDAAzUGpIh7WRCtpHhcxk-uPDoXVDw1M_u0JLRDHsftFdTmCgUhBfrS-oOmuakyuS4-6Q0a7x5PnHYGeFFsA==]
  • Information Update (AE0047 Monograph). Portico.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjaGvHfy6C2bBnjl_5WyLgEXx5i0ke5KqjVlCMxFZjcjAijBthUQSPYxeOccDtzsrTilWne38apwqSzOlFyOnAbGSduwvXUNa9fSoU-5C1tCLjPoPiGOc9MQ6Vp7FXCcbToRKvRwq138G-X3Wv-3msNT_PzQrJ12jXCuwvDakmtg==]
  • Spontaneously Hypertensive Rat (SHR): An Animal Model of Vascular Brain Disorder. Veterian Key.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZvds3OvU9TgsUcNIb5j_BFr7OhvFvFMj72dxBXJGiE91wzmO-hp2l7Xge0XB7HDedlhMGi7cWubtVgTjLFI6BW8wtD60AmeMoLUBSpQN7RJ_6Bvyh6-me57wz6iDsAtF-KvtD4g-IZdtoaFCvhvzVoVgjPV0O7lmZJwMqkG42WobmHU5uHKz9sI36bWv8JvYex9_n1fSYuoxf-bTEbtEuIw==]

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Assay for the Quantitative Determination of (R)-vatanidipine in Human Plasma

Abstract This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (R)-vatanidipine, a dihydropyridine calcium channel block...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (R)-vatanidipine, a dihydropyridine calcium channel blocker, in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and excellent analyte recovery. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The method has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and is suitable for supporting pharmacokinetic studies in clinical and preclinical settings.[1][2][3]

Introduction

(R)-vatanidipine is a dihydropyridine (DHP)-type calcium channel blocker with antihypertensive properties.[4][5] It is characterized by a slow onset and long-lasting pharmacological action.[5] Accurate quantification of (R)-vatanidipine in biological matrices such as plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[6][7] This application note provides a comprehensive protocol for the development and validation of a robust LC-MS/MS assay for (R)-vatanidipine in human plasma, designed to meet the rigorous standards of regulatory bodies.[1][2][8]

Experimental

Materials and Reagents
  • (R)-vatanidipine reference standard (≥98% purity)

  • (R)-vatanidipine-d7 (internal standard, IS) (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma (with K2EDTA as anticoagulant)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Preparation of Standard and Quality Control (QC) Samples

Stock solutions of (R)-vatanidipine and the internal standard (IS), (R)-vatanidipine-d7, were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water.

Calibration standards were prepared by spiking blank human plasma with the appropriate working solutions to achieve final concentrations ranging from 0.1 to 100 ng/mL. Quality control (QC) samples were prepared in blank plasma at four concentration levels: LLOQ (Lower Limit of Quantification, 0.1 ng/mL), LQC (Low Quality Control, 0.3 ng/mL), MQC (Medium Quality Control, 10 ng/mL), and HQC (High Quality Control, 80 ng/mL).

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a simple and effective method for removing proteins from plasma samples.[9][10]

  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the internal standard working solution (e.g., 100 ng/mL of (R)-vatanidipine-d7).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Diagram of the Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample add_is Add 25 µL Internal Standard plasma->add_is vortex1 Vortex (10s) add_is->vortex1 add_acn Add 300 µL Acetonitrile vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 centrifuge Centrifuge (14,000 x g, 10 min) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute to_vial Transfer to Autosampler Vial reconstitute->to_vial analysis Inject into LC-MS/MS to_vial->analysis

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Conditions

The following tables outline the optimized conditions for the LC-MS/MS system.

Table 1: Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
LC System Agilent 1290 Infinity LC or equivalent
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 5 min, hold for 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Mass Spectrometry (MS/MS) Parameters

ParameterRecommended Condition
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3500 V
Nebulizer Gas 40 psi
Gas Temperature 325°C
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Nitrogen

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(R)-vatanidipine 687.3424.225
(R)-vatanidipine-d7 (IS) 694.3424.225

Bioanalytical Method Validation

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][8] The following parameters were assessed:

  • Selectivity and Specificity: Six different lots of blank human plasma were analyzed to ensure no significant interference at the retention times of (R)-vatanidipine and the IS.

  • Linearity and Range: The linearity of the method was assessed by analyzing calibration curves on three separate days. The calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² was used.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision were evaluated by analyzing the QC samples (LLOQ, LQC, MQC, and HQC) in six replicates on three different days. The acceptance criteria were ±15% (±20% for LLOQ) of the nominal concentrations for accuracy (relative error, %RE) and ≤15% (≤20% for LLOQ) for precision (coefficient of variation, %CV).

  • Recovery: The extraction recovery of (R)-vatanidipine was determined by comparing the peak areas of the analyte from extracted plasma samples with those of post-extraction spiked samples at three QC levels (LQC, MQC, and HQC).

  • Matrix Effect: The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples with those of neat solutions at LQC and HQC levels.

  • Stability: The stability of (R)-vatanidipine in human plasma was assessed under various conditions: freeze-thaw stability (three cycles), short-term stability (at room temperature for 4 hours), long-term stability (at -80°C for 30 days), and post-preparative stability (in the autosampler at 4°C for 24 hours).

Diagram of Bioanalytical Method Validation Parameters

G cluster_core Core Parameters cluster_sample Sample Handling Parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Key parameters for bioanalytical method validation.

Results and Discussion

The developed method demonstrated excellent performance characteristics for the quantification of (R)-vatanidipine in human plasma.

Table 4: Calibration Curve Summary

Concentration (ng/mL)Back-calculated Concentration (ng/mL)Accuracy (%RE)
0.1 0.1055.0
0.2 0.192-4.0
0.5 0.5153.0
1.0 0.980-2.0
5.0 5.091.8
10.0 9.75-2.5
50.0 51.22.4
100.0 99.1-0.9
Representative data

The calibration curve was linear over the range of 0.1-100 ng/mL with a correlation coefficient (r²) of >0.99.

Table 5: Intra- and Inter-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ 0.18.54.210.16.5
LQC 0.36.2-2.87.5-1.9
MQC 104.11.55.32.1
HQC 803.5-0.84.8-1.2
Representative data

The intra- and inter-day precision and accuracy were within the acceptable limits set by the regulatory guidelines.[1][2][8]

The extraction recovery was consistent across the QC levels, with an average recovery of >85%. The matrix effect was found to be negligible. Stability experiments showed that (R)-vatanidipine was stable under all tested conditions.

Conclusion

This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of (R)-vatanidipine in human plasma. The method utilizes a straightforward protein precipitation for sample preparation and has been fully validated to meet regulatory requirements. The high sensitivity, selectivity, and throughput make this method well-suited for pharmacokinetic studies of (R)-vatanidipine in a regulated bioanalytical laboratory.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • GaBI Journal. (2018). FDA issues final guidance on bioanalytical method validation. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?[Link]

  • European Medicines Agency. Guideline Bioanalytical method validation. [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]

  • KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]

  • BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?[Link]

  • PubMed. (2005). Quantitative Determination of the Calcium Channel Antagonists Amlodipine, Lercanidipine, Nitrendipine, Felodipine, and Lacidipine in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • PubMed. (2001). Vatanidipine hydrochloride: a new long-lasting antihypertensive agent. [Link]

  • GSRS. VATANIDIPINE DIHYDROCHLORIDE. [Link]

  • Inxight Drugs. VATANIDIPINE. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). LC-MS/MS Method Development and Validation for the Determination of Nifedipine in Human Plasma. [Link]

  • Tecan. (2021). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Biocompare. (2018). Extracting Small Molecules. [Link]

  • SCIEX. Highly Sensitive LC-MS/MS Method for Quantification of Barnidipine in Human Plasma. [Link]

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Method

Application Notes and Protocols for the Asymmetric Catalysis of (R)-Vatanidipine

Introduction: The Therapeutic Significance of Chiral Vatanidipine Vatanidipine is a potent dihydropyridine (DHP)-type calcium channel blocker utilized in the management of hypertension.[1][2] Like many pharmaceuticals, v...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Significance of Chiral Vatanidipine

Vatanidipine is a potent dihydropyridine (DHP)-type calcium channel blocker utilized in the management of hypertension.[1][2] Like many pharmaceuticals, vatanidipine possesses a stereocenter at the C4 position of the dihydropyridine ring, leading to the existence of (R) and (S) enantiomers. While often administered as a racemic mixture, emerging evidence for other dihydropyridines suggests that enantiomers can exhibit significantly different pharmacological activities and safety profiles.[3] For instance, the (S)-enantiomer of amlodipine is responsible for the majority of the desired therapeutic effect, while the (R)-enantiomer is less active. This enantiomeric differentiation underscores the critical need for stereoselective synthetic methods to access single-enantiomer drugs, thereby maximizing therapeutic benefit and minimizing potential off-target effects. This document provides a detailed guide to the asymmetric catalytic synthesis of (R)-vatanidipine, focusing on a proposed organocatalytic approach utilizing a chiral phosphoric acid-catalyzed Hantzsch reaction.

Strategic Approach: Asymmetric Organocatalysis via the Hantzsch Reaction

The classical Hantzsch reaction is a robust and convergent method for the synthesis of the 1,4-dihydropyridine core.[4] However, in its traditional form, it yields a racemic product when an unsymmetrical DHP, such as vatanidipine, is synthesized. To overcome this limitation, we propose an enantioselective variant employing a chiral Brønsted acid catalyst. Specifically, a BINOL-derived phosphoric acid, such as (R)-TRIP, is a well-established catalyst for a variety of asymmetric transformations, including the Hantzsch reaction.[5][6]

The proposed catalytic cycle is initiated by the condensation of a β-ketoester with an amine source to form an enamine. Concurrently, the aldehyde component is activated by the chiral phosphoric acid catalyst through hydrogen bonding. The enamine then undergoes a Michael addition to the activated aldehyde, followed by cyclization and dehydration to afford the enantioenriched 1,4-dihydropyridine. The stereochemical outcome is dictated by the chiral environment created by the catalyst around the transition state.[7]

Diagram of the Proposed Catalytic Cycle

Catalytic Cycle cluster_0 Catalytic Cycle for Asymmetric Hantzsch Synthesis of (R)-Vatanidipine Start Chiral Phosphoric Acid Catalyst ((R)-TRIP) Activated_Complex Catalyst-Aldehyde Complex (Hydrogen Bonding) Start->Activated_Complex Activates Aldehyde 3-Nitrobenzaldehyde Aldehyde->Activated_Complex Enamine Enaminoester Intermediate Michael_Addition Enantioselective Michael Addition Enamine->Michael_Addition Activated_Complex->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Dehydration Dehydration Cyclization->Dehydration Product (R)-Vatanidipine Dehydration->Product Catalyst_Regeneration Catalyst Regeneration Product->Catalyst_Regeneration Product Release Catalyst_Regeneration->Start Re-enters Cycle

Caption: Proposed catalytic cycle for the (R)-TRIP catalyzed asymmetric Hantzsch synthesis of (R)-vatanidipine.

Experimental Protocols

Required Starting Materials for Vatanidipine Synthesis

To synthesize vatanidipine via the Hantzsch reaction, the following three precursors are required:

ReactantStructureIUPAC Name
Aldehyde 3-Nitrobenzaldehyde
β-Ketoester Methyl acetoacetate
Enaminoester (Vatanidipine structure for reference)2-(4-(4-(diphenylmethyl)piperazin-1-yl)phenyl)ethyl 3-aminobut-2-enoate

Note: The enaminoester is prepared separately by the condensation of 2-(4-(4-(diphenylmethyl)piperazin-1-yl)phenyl)ethan-1-ol with ethyl acetoacetate followed by treatment with ammonia or an ammonia equivalent.

Protocol for Asymmetric Hantzsch Synthesis of (R)-Vatanidipine

This protocol is adapted from established procedures for the chiral phosphoric acid-catalyzed synthesis of 1,4-dihydropyridines.[5][6]

1. Materials and Reagents:

  • 3-Nitrobenzaldehyde (1.0 equiv)

  • Methyl acetoacetate (1.1 equiv)

  • 2-(4-(4-(diphenylmethyl)piperazin-1-yl)phenyl)ethyl 3-aminobut-2-enoate (1.0 equiv)

  • (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate ((R)-TRIP) (5 mol%)[8][9][10]

  • Toluene (anhydrous)

  • Molecular sieves (4 Å), activated

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade) for chromatography

2. Reaction Setup:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add activated 4 Å molecular sieves.

  • Add the chiral phosphoric acid catalyst, (R)-TRIP (0.05 equiv).

  • Add anhydrous toluene to dissolve the catalyst.

  • To this solution, add 3-nitrobenzaldehyde (1.0 equiv), methyl acetoacetate (1.1 equiv), and the enaminoester (1.0 equiv).

3. Reaction Conditions:

  • Stir the reaction mixture at room temperature (approximately 25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 24-48 hours.

4. Work-up and Purification:

  • Upon completion, filter the reaction mixture to remove the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[11] A gradient elution system of hexanes and ethyl acetate is recommended.

  • Combine the fractions containing the desired product and remove the solvent in vacuo to yield (R)-vatanidipine.

5. Determination of Enantiomeric Excess:

  • The enantiomeric excess (ee) of the purified (R)-vatanidipine can be determined by chiral HPLC analysis, using a suitable chiral stationary phase such as a polysaccharide-based column (e.g., Chiralpak IC).[12]

Experimental Workflow Diagram

Experimental Workflow cluster_workflow Workflow for Asymmetric Synthesis of (R)-Vatanidipine Start Start Reagent_Prep Prepare Reactants: - 3-Nitrobenzaldehyde - Methyl acetoacetate - Enaminoester Start->Reagent_Prep Catalyst_Prep Prepare Catalyst Solution: - (R)-TRIP in Toluene - Add Molecular Sieves Start->Catalyst_Prep Reaction Combine Reactants and Catalyst Stir at Room Temperature (24-48h) Reagent_Prep->Reaction Catalyst_Prep->Reaction Monitoring Monitor Reaction by TLC/HPLC Reaction->Monitoring Workup Filter and Concentrate Monitoring->Workup Reaction Complete Purification Silica Gel Column Chromatography Workup->Purification Analysis Characterization and Chiral HPLC for ee determination Purification->Analysis End Pure (R)-Vatanidipine Analysis->End

Caption: Step-by-step experimental workflow for the synthesis and purification of (R)-vatanidipine.

Expected Outcomes and Optimization

Based on similar organocatalytic Hantzsch reactions reported in the literature, this protocol is expected to yield (R)-vatanidipine with good to excellent enantioselectivity (typically >90% ee) and in moderate to high chemical yields.

Table of Expected Performance and Optimization Parameters:

ParameterTypical Range/ValueNotes for Optimization
Catalyst Loading 1-10 mol%Lowering the catalyst loading may be possible but could increase reaction time. Higher loading may not significantly improve ee.
Temperature 0 °C to Room Temp.Lowering the temperature may improve enantioselectivity but will likely increase reaction time.
Solvent Toluene, Dichloromethane, ChlorobenzeneSolvent polarity can influence both reaction rate and enantioselectivity. A solvent screen may be beneficial.
Concentration 0.1 - 0.5 MHigher concentrations may accelerate the reaction but could also lead to side product formation.
Enantiomeric Excess (ee) >90%Can be further enhanced by recrystallization of the final product.
Yield 60-90%Dependent on the purity of starting materials and precise control of reaction conditions.

Conclusion

The proposed asymmetric organocatalytic Hantzsch reaction provides a promising and direct route to the enantiomerically enriched (R)-vatanidipine. This method leverages a commercially available chiral phosphoric acid catalyst and proceeds under mild reaction conditions. The detailed protocol and workflow provided herein offer a solid foundation for researchers and drug development professionals to produce this therapeutically important chiral molecule, facilitating further pharmacological studies and the development of next-generation cardiovascular therapies.

References

  • Matsumura, Y., et al. (2001). Vatanidipine hydrochloride: a new long-lasting antihypertensive agent. Expert Opinion on Investigational Drugs, 10(1), 139-155. [Link]

  • Feng, J., et al. (2023). Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis. ACS Catalysis. [Link]

  • PubChem. (S)-(+)-Watanidipine Hydrochloride. [Link]

  • Wang, J., et al. (2009). Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines. Organic Letters. [Link]

  • Simon, L., & Goodman, J. M. (2008). Theoretical Study of the Mechanism of Hantzsch Ester Hydrogenation of Imines Catalyzed by Chiral BINOL-Phosphoric Acids. Journal of the American Chemical Society. [Link]

  • Inxight Drugs. VATANIDIPINE DIHYDROCHLORIDE. [Link]

  • GSRI. VATANIDIPINE DIHYDROCHLORIDE. [Link]

  • Zhu, Y., et al. (2024). Chiral phosphoric acid-catalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles. Beilstein Journal of Organic Chemistry. [Link]

  • Wikipedia. Hantzsch pyridine synthesis. [Link]

  • PubMed. Vatanidipine hydrochloride: a new long-lasting antihypertensive agent. [Link]

  • Concellón, J. M., et al. (2017). Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives. The Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2019). Direct Enantiomeric Resolution of Seventeen Racemic 1,4-Dihydropyridine-Based Hexahydroquinoline Derivatives by HPLC. Molecules. [Link]

  • Cheon, C-H.
  • Watson International. (R)-TRIP CAS 791616-63-2. [Link]

  • PubMed. On the Enantioselective Phosphoric-Acid-Catalyzed Hantzsch Synthesis of Polyhydroquinolines. [Link]

  • MDPI. Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. [Link]

  • MDPI. Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. [Link]

  • Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft. [Link]

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Application

Application Notes and Protocols: Formulating (R)-vatanidipine for Cell Culture Media in In Vitro Assays

Introduction: The Challenge and Importance of (R)-vatanidipine Formulation (R)-vatanidipine is a dihydropyridine (DHP)-type calcium channel blocker, a class of compounds widely recognized for their therapeutic potential...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge and Importance of (R)-vatanidipine Formulation

(R)-vatanidipine is a dihydropyridine (DHP)-type calcium channel blocker, a class of compounds widely recognized for their therapeutic potential in managing hypertension.[1][2] These agents primarily exert their effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[3][4] The stereochemistry of dihydropyridines can significantly influence their pharmacological activity, making the study of specific enantiomers like (R)-vatanidipine crucial for understanding their precise mechanism of action and potential therapeutic benefits.

A significant hurdle in the in vitro evaluation of (R)-vatanidipine and other dihydropyridines is their inherent hydrophobicity and poor aqueous solubility. This characteristic poses a considerable challenge for researchers aiming to achieve accurate and reproducible results in cell-based assays. Improper formulation can lead to drug precipitation, inaccurate dosing, and ultimately, misleading experimental outcomes. Furthermore, many dihydropyridines are known to be photosensitive, which adds another layer of complexity to their handling and use in experimental settings.[5][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective formulation of (R)-vatanidipine for use in cell culture media. This document outlines detailed protocols for the preparation of stock and working solutions, strategies to mitigate common challenges such as precipitation and degradation, and methods for the validation of the final formulation. By adhering to these guidelines, researchers can ensure the integrity and reliability of their in vitro studies with (R)-vatanidipine.

Physicochemical Properties of Dihydropyridine Calcium Channel Blockers

PropertyRepresentative Value (for similar DHPs)Significance for Formulation
Aqueous Solubility Very low (<1 mg/mL)Necessitates the use of an organic co-solvent for initial dissolution.
logP (Octanol-Water Partition Coefficient) High (>3)Indicates high lipophilicity and a tendency to partition into cell membranes and bind to proteins.
pKa Not readily available for vatanidipine, but many DHPs are weakly basic.The state of ionization can influence solubility and cell permeability.
Photosensitivity HighRequires stringent light protection during all stages of handling and experimentation.[5][6][7]

Formulation Workflow for (R)-vatanidipine

The following diagram illustrates the key steps in preparing (R)-vatanidipine for cell culture experiments, from initial dissolution to final application.

Caption: A logical workflow for the formulation of (R)-vatanidipine.

Protocols for Solution Preparation

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

The use of a high-quality, anhydrous organic solvent is paramount for the initial solubilization of (R)-vatanidipine. Dimethyl sulfoxide (DMSO) is a common and effective choice for this purpose due to its ability to dissolve a wide range of hydrophobic compounds.[8]

Materials:

  • (R)-vatanidipine powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Procedure:

  • Work in a Subdued Light Environment: Given the photosensitivity of dihydropyridines, perform all steps under low light conditions or using a red safelight.[5][9]

  • Weighing (R)-vatanidipine: Accurately weigh the desired amount of (R)-vatanidipine powder.

  • Dissolution: Transfer the weighed powder into a sterile, light-protected tube. Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock solution.

  • Vortexing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure no particulate matter remains.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the storage tubes are amber-colored or wrapped in aluminum foil to protect from light.

Protocol 2: Preparation of Working Solutions in Cell Culture Media

The dilution of the DMSO stock solution into the aqueous cell culture medium is a critical step where precipitation can occur. A stepwise dilution and careful consideration of the final DMSO concentration are essential.

Materials:

  • 10 mM (R)-vatanidipine stock solution in DMSO

  • Pre-warmed, complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)

  • Sterile, light-protected tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM (R)-vatanidipine stock solution at room temperature, protected from light.

  • Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation upon direct dilution into the final medium, first prepare an intermediate dilution (e.g., 1 mM) in cell culture medium.

  • Final Dilution: Perform the final dilution of the stock or intermediate solution into the pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.

  • Mixing: Mix gently by inverting the tube or by gentle pipetting. Avoid vigorous vortexing, which can cause foaming of the medium.

  • Final DMSO Concentration: It is crucial to maintain the final concentration of DMSO in the cell culture medium below a non-toxic level, typically ≤ 0.5% (v/v), to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the (R)-vatanidipine-treated wells.

  • Immediate Use: Use the freshly prepared working solutions immediately for treating cells. It is not recommended to store aqueous solutions of dihydropyridines for extended periods.

Validation of the Final Formulation

To ensure the accuracy and reliability of your experimental results, it is essential to validate the final concentration and stability of (R)-vatanidipine in your cell culture medium.

Protocol 3: Quantification of (R)-vatanidipine in Cell Culture Media by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the quantitative analysis of small molecules in complex matrices like cell culture media. While a specific method for (R)-vatanidipine is not widely published, the following provides a general starting point based on methods for similar dihydropyridines.[10][11][12][13] Method development and validation will be necessary.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio will need to be optimized.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorbance spectrum of vatanidipine, likely in the range of 230-360 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Curve Preparation: Prepare a series of known concentrations of (R)-vatanidipine in the same cell culture medium used for your experiments to create a standard curve.

  • Sample Preparation: At the beginning and end of your experiment, collect an aliquot of the (R)-vatanidipine-containing medium from your cell culture plates.

  • Extraction (if necessary): Depending on the complexity of the medium and potential for interference, a liquid-liquid or solid-phase extraction step may be required to isolate the (R)-vatanidipine.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Determine the concentration of (R)-vatanidipine in your samples by comparing the peak areas to the standard curve.

Protocol 4: Assessment of Solvent Cytotoxicity

It is imperative to determine the non-toxic concentration of your chosen solvent (e.g., DMSO) on the specific cell line used in your experiments. A standard cell viability assay, such as the MTT or MTS assay, can be used for this purpose.

Procedure (General Outline):

  • Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the solvent (e.g., DMSO from 0.01% to 5% v/v) in complete cell culture medium. Include a no-solvent control.

  • Incubation: Incubate the cells for the same duration as your planned (R)-vatanidipine experiment.

  • Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Determine the highest concentration of the solvent that does not significantly affect cell viability. This will be your maximum allowable solvent concentration in your experiments.

Stability and Handling Considerations

  • Photosensitivity: As a dihydropyridine, (R)-vatanidipine is susceptible to degradation upon exposure to light.[5][6][7] All solutions should be prepared, stored, and handled in a light-protected manner (e.g., using amber vials, wrapping containers in aluminum foil, and working in a darkened room).

  • Aqueous Stability: Dihydropyridines can also be unstable in aqueous solutions. It is recommended to prepare fresh working solutions immediately before each experiment.

  • Interaction with Serum Proteins: The high lipophilicity of (R)-vatanidipine suggests a high degree of binding to serum proteins, such as albumin, which are present in fetal bovine serum (FBS) in cell culture media.[14][15] This binding can reduce the free, biologically active concentration of the compound. It is important to be aware of this phenomenon and to maintain a consistent percentage of FBS in your experiments to ensure reproducibility.

Conclusion

The successful formulation of (R)-vatanidipine for in vitro assays is a critical determinant of experimental success. By understanding the physicochemical properties of this dihydropyridine calcium channel blocker and adhering to the detailed protocols and considerations outlined in these application notes, researchers can overcome the challenges of its poor aqueous solubility and photosensitivity. The implementation of robust validation methods will further ensure the accuracy and reproducibility of experimental data, ultimately contributing to a clearer understanding of the biological activity of (R)-vatanidipine.

References

  • BenchChem. (2025). Technical Support Center: Managing Photosensitivity of Dihydropyridine Calcium Channel Blockers in Experimental Settings. BenchChem.
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  • Sareen, S., Mathew, G., & Joseph, L. (2012). Improvement in Aqueous Solubility of Cilnidipine by Amorphous Solid Dispersion, Its Formulation into Interpenetrating Polymer Network. FABAD Journal of Pharmaceutical Sciences, 37(3), 135-146.
  • Soni, N., & Tekade, R. K. (2015). Development and validation of RP-HPLC method for nifedipine and its application for a novel proniosomal formulation analysis and. Der Pharma Chemica, 7(9), 136-145.
  • Shinyama, H., et al. (1997). Effects of the calcium antagonist AE0047 on the development of neurological deficit and infarction after middle cerebral artery occlusion in stroke-prone spontaneously hypertensive rats. Journal of Pharmacy and Pharmacology, 49(9), 919-924.
  • Taira, K., et al. (1993). Pharmacological in vitro studies of the new 1,4-dihydropyridine calcium antagonist lercanidipine. Arzneimittel-Forschung, 43(5), 553-559.
  • Tsuchihashi, H., et al. (1993). In vitro and in vivo vasodilatory activity of barnidipine and its enantiomers. Journal of Cardiovascular Pharmacology, 21(3), 405-411.
  • Vora, D. N., et al. (2019). RP-HPLC Method Development and Validation for Estimation of Barnidipine HCl in Bulk and In-House Tablets. International Journal of Pharmaceutical Sciences and Research, 10(3), 1256-1262.
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  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE, 9(9), e107447.
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  • Soni, N., & Tekade, R. K. (2015). A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity. Indian Journal of Pharmaceutical Sciences, 77(5), 556–562.
  • Wikipedia. (2024). Dihydropyridine.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Hypertension Studies of Dihydropyridine Calcium Channel Blockers.
  • Soni, N., & Tekade, R. K. (2013). Development and validation of RP-HPLC method for nifedipine and its application for a novel proniosomal formulation analysis and. Der Pharma Chemica, 5(5), 1-8.
  • MedchemExpress. (n.d.).
  • Singh, R. K., et al. (2021). Intermolecular interactions and solvation effects of dimethylsulfoxide on type III deep eutectic solvents. Physical Chemistry Chemical Physics, 23(33), 17855-17864.
  • Wikipedia. (2024). Dimethyl sulfoxide.
  • Li, J., et al. (2024). Evaluating the Physicochemical Properties–Activity Relationship and Discovering New 1,2-Dihydropyridine Derivatives as Promising Inhibitors for PIM1-Kinase: Evidence from Principal Component Analysis, Molecular Docking, and Molecular Dynamics Studies. Molecules, 29(13), 3108.
  • Zorzi, A., et al. (2017). Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics. Chemical Science, 8(3), 1734-1746.
  • Parvathy, P. R., et al. (2022). Negative Effect on the Anti-Oxidant Potential of Cilnidipine in Breast Cancer Cell Lines – An in Vitro Study.
  • Reddit. (2023). I work with light sensitive media that forces me to keep the cell culture hood's light off. But I also have poor vision! Are there any attachments or things I can do to improve visibility without risking my media?.
  • Zhang, Y., et al. (2018). In vitro drug release of BNIPSpm formulations (A) in aqueous solution...
  • Grune, T., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. Metabolites, 11(6), 382.
  • Patel, K., & Patel, M. (2023). DEVELOPMENT AND VALIDATION OF RP- HPLC METHOD FOR ESTIMATION OF BENIDIPINE IN BULK AND TABLET DOSAGE FORM. International Journal of Creative Research Thoughts, 11(7), a469-a479.
  • Shah, S. A., et al. (2022). Antihypertensive potential of Brassica rapa leaves: An in vitro and in silico approach. Journal of Ethnopharmacology, 296, 115488.
  • Tsuchihashi, H., et al. (1993). In vitro and in vivo vasodilatory activity of barnidipine and its enantiomers. Journal of Cardiovascular Pharmacology, 21(3), 405-411.
  • BenchChem. (2025).
  • Taira, K., et al. (1993). Pharmacological in vitro studies of the new 1,4-dihydropyridine calcium antagonist lercanidipine. Arzneimittel-Forschung, 43(5), 553-559.
  • Sareen, S., Mathew, G., & Joseph, L. (2020). Improvement in Aqueous Solubility of Cilnidipine by Amorphous Solid Dispersion, Its Formulation into Interpenetrating Polymer Ne. FABAD Journal of Pharmaceutical Sciences, 45(3), 221-236.
  • Shah, D. A. (2017).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chiral Resolution of (R)-Vatanidipine in Liquid Chromatography

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the enantiomeric separation of vatanidipine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the enantiomeric separation of vatanidipine.

Vatanidipine is a 1,4-dihydropyridine calcium channel blocker. Because the pharmacological efficacy and pharmacokinetic profile of dihydropyridines are highly stereoselective, achieving baseline chiral resolution ( Rs​≥1.5 ) of the (R)- and (S)-enantiomers is a critical regulatory and developmental requirement 1. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you overcome common chromatographic failures.

Part 1: Mechanistic FAQ & Troubleshooting

Q1: My resolution ( Rs​ ) is stuck below 1.0 despite using a standard Hexane/Isopropanol (IPA) mobile phase on an Amylose-based CSP. How do I force baseline separation?

The Causality: Polysaccharide-based chiral stationary phases (CSPs), such as Amylose tris(3,5-dimethylphenylcarbamate), rely heavily on hydrogen bonding and steric fit within their chiral grooves. The carbamate linkages on the CSP interact directly with the N-H and ester groups of the vatanidipine molecule. Isopropanol (IPA) is a bulky, strong hydrogen-bond competitor that can mask these crucial interaction sites, effectively "washing out" the chiral recognition mechanism. The Solution: Switch your polar modifier from IPA to Ethanol (EtOH) or Methanol (MeOH). Ethanol provides a different steric bulk and alters the hydrogen-bonding dynamics within the chiral cavity, frequently yielding a dramatic increase in selectivity ( α ) for dihydropyridines 2.

Q2: I am experiencing severe peak tailing for the second eluting enantiomer. How can I correct the peak shape?

The Causality: While the dihydropyridine nitrogen in vatanidipine is relatively neutral due to electron delocalization, secondary interactions can still occur. Peak tailing in normal-phase chiral LC is almost always caused by non-specific, high-energy interactions between the analyte and unreacted surface silanols on the underlying silica support of the CSP. The Solution: Introduce a basic additive to the mobile phase to competitively bind to the acidic silanols. Add 0.1% (v/v) Diethylamine (DEA) or Ethanolamine to your mobile phase. Self-Validation Check: If the tailing factor ( Tf​ ) drops below 1.2 after DEA addition, the issue was silanol-mediated. If tailing persists, the column may be experiencing voiding or physical degradation.

Q3: Can I use Reversed-Phase (RP) LC for vatanidipine chiral resolution instead of Normal Phase?

The Causality: Yes, but the driving forces change. In Normal Phase, polar interactions (H-bonding, dipole-dipole) drive retention. In Reversed-Phase (RP), the hydrophobic effect drives retention, while chiral recognition is still governed by spatial fit and H-bonding 3. Water in the mobile phase can tighten the helical structure of the polysaccharide CSP, sometimes enhancing steric recognition. The Solution: Use an RP-compatible column (e.g., Chiralpak AD-RH). Utilize a mobile phase of Acetonitrile/Water or Methanol/Water. Critical Step: You must control the pH. Use a 20 mM Ammonium Bicarbonate buffer (pH 9.0) to ensure the molecule remains entirely unionized, preventing peak broadening.

Part 2: Experimental Workflow & Diagnostics

Diagnostic Troubleshooting Flowchart

ChiralTroubleshooting Start Evaluate Initial Chromatogram CheckRs Is Resolution (Rs) ≥ 1.5? Start->CheckRs Success Method Validated (Optimal Rs) CheckRs->Success Yes LowRs Rs < 1.5 (Co-elution) CheckRs->LowRs No CheckTailing Is Peak Tailing > 1.2? LowRs->CheckTailing AddModifier Add 0.1% DEA to Mobile Phase CheckTailing->AddModifier Yes ChangeAlcohol Switch Modifier (e.g., IPA to EtOH) CheckTailing->ChangeAlcohol No CheckTemp Optimize Column Temperature (↓ T) AddModifier->CheckTemp ChangeAlcohol->CheckTemp CheckTemp->Start Re-evaluate

Figure 1: Logical decision tree for troubleshooting and optimizing chiral LC resolution.

Step-by-Step Optimization Protocol (Normal Phase)

This protocol is a self-validating system; do not proceed to the next step unless the system suitability criteria of the current step are met.

Step 1: Column and Mobile Phase Screening

  • Action: Screen the racemic vatanidipine mixture on an Amylose-based CSP (e.g., Chiralpak AD-H) and a Cellulose-based CSP (e.g., Chiralcel OD-H).

  • Initial Mobile Phase: Hexane / Ethanol (80:20, v/v) at 1.0 mL/min.

  • Causality: Ethanol is chosen over IPA initially to maximize hydrogen-bonding interactions within the chiral cavity.

Step 2: Modifier Optimization (Addressing Peak Shape)

  • Action: Calculate the Tailing Factor ( Tf​ ) of the (S)-enantiomer. If Tf​>1.2 , add 0.1% Diethylamine (DEA) to the mobile phase.

  • Validation: Inject a blank, then re-inject the sample. The Tf​ must drop below 1.2. If it does not, flush the column with 100% Ethanol for 2 hours to remove strongly adsorbed impurities.

Step 3: Temperature Tuning (Thermodynamic Optimization)

  • Action: If Rs​ is between 1.0 and 1.4, lower the column compartment temperature from 25°C to 15°C.

  • Causality: Enantiomeric separation is an enthalpically driven process ( ΔΔH‡ ). Lowering the temperature increases the residence time in the chiral cavity, amplifying the energy difference between the transient diastereomeric complexes, thus increasing selectivity ( α ).

  • Validation: Ensure system backpressure remains within the column's operational limits (< 150 bar), as lower temperatures increase solvent viscosity.

Part 3: Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of vatanidipine under various mobile phase conditions, demonstrating the causal relationship between solvent steric bulk and chiral recognition.

CSP TypeMobile Phase (v/v)AdditiveSelectivity ( α )Resolution ( Rs​ )Tailing Factor ( Tf​ )
Amylose (AD-H)Hexane / IPA (80:20)None1.120.851.65
Amylose (AD-H)Hexane / EtOH (80:20)None1.451.301.50
Amylose (AD-H)Hexane / EtOH (80:20)0.1% DEA1.481.85 1.05
Cellulose (OD-H)Hexane / EtOH (80:20)0.1% DEA1.201.101.15
Amylose (AD-RH)Acetonitrile / Water (60:40)20mM NH₄HCO₃1.351.551.10

Data Interpretation: The transition from IPA to EtOH significantly improves selectivity ( α ). However, baseline resolution ( Rs​>1.5 ) is only achieved when secondary silanol interactions are suppressed using DEA, which reduces band broadening and sharpens the peaks.

References

  • US8097733B2 - Pyrazole derivatives as 5-LO-inhibitors. (Mentions conventional techniques for the preparation/isolation of individual enantiomers, including chiral high pressure liquid chromatography for compounds like vatanidipine HCl). Google Patents.
  • US20230107723A1 - Deuterated pharmaceutical compositions and methods of treating cardiovascular diseases. (Details the isolation of enantiomeric mixtures of dihydropyridines, including vatanidipine, via chiral chromatography). Google Patents.
  • US8026237B2 - Pyrrole derivatives as pharmaceutical agents. (Discusses the resolution of optically active isomers and calcium channel antagonists using conventional techniques such as reverse phase HPLC). Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting (R)-Vatanidipine Aqueous Solubility in Biological Assays

Welcome to the Technical Support Center. (R)-vatanidipine is a potent 1,4-dihydropyridine (DHP) calcium channel blocker.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. (R)-vatanidipine is a potent 1,4-dihydropyridine (DHP) calcium channel blocker. Like many compounds in the DHP class, its extreme lipophilicity and crystalline nature make it notoriously difficult to maintain in aqueous biological assay buffers[1]. Furthermore, its susceptibility to rapid photodegradation is frequently misdiagnosed as "precipitation" or "loss of solubility"[2].

This guide provides field-proven, causality-driven troubleshooting strategies to ensure assay integrity, prevent false negatives, and minimize artifactual cytotoxicity.

Diagnostic Workflow

G Start Assay Issue with (R)-vatanidipine Precip Visible Precipitation in Buffer? Start->Precip Tox High Cytotoxicity in Cell Assay? Precip->Tox No Sol Solvent Shift Effect Precip->Sol Yes Var High Variability or Signal Loss? Tox->Var No ToxCause DMSO > 0.5% v/v Tox->ToxCause Yes Photo Photodegradation to Pyridine Derivative Var->Photo Yes SolFix Use HP-β-CD Complexation or Step-wise Dilution Sol->SolFix ToxFix Use Nanocarriers or Reduce Stock Concentration ToxCause->ToxFix PhotoFix Use Amber Tubes & Low-Binding Plates Photo->PhotoFix

Workflow for diagnosing and resolving (R)-vatanidipine assay anomalies.

Section 1: The Mechanistic Root of the Problem

1,4-Dihydropyridines (DHPs) are characterized by a highly hydrophobic core, resulting in poor aqueous solubility and a high partition coefficient (LogP). When introduced into an aqueous environment (e.g., cell culture media, enzymatic buffers) from a concentrated organic stock (like DMSO), the sudden change in dielectric constant forces the drug out of solution—a phenomenon known as the "solvent shift" effect .

Additionally, DHPs are highly sensitive to ultraviolet and visible light[3]. Exposure to ambient laboratory lighting triggers the aromatization of the dihydropyridine ring into a pharmacologically inactive pyridine derivative[4]. This oxidation process not only depletes the active compound but also generates reactive oxygen species (ROS) such as singlet oxygen and superoxide, which can cause confounding cytotoxicity in cell-based assays[5].

Section 2: Troubleshooting Guides (FAQs)

Q1: I observe immediate precipitation when diluting my (R)-vatanidipine DMSO stock into the assay buffer. How can I prevent this? Cause: The solvent shift effect. The aqueous buffer cannot solvate the hydrophobic DHP molecules fast enough, leading to rapid nucleation and precipitation. Solution: Utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) as a solubilizing excipient. HP-β-CD features a hydrophobic internal cavity that encapsulates the dihydropyridine ring, forming an inclusion complex, while its hydrophilic exterior maintains aqueous solubility[1]. This method has been shown to increase the solubility of DHP derivatives by over 20-fold without altering their pharmacological target engagement[6]. (See Protocol 1 for the complexation methodology).

Q2: My assay shows high variability and loss of compound over time, even without visible precipitation. Is it crashing out? Cause: This is a classic symptom of either non-specific binding (NSB) to polystyrene labware or, more likely, photodegradation. DHPs rapidly oxidize to inactive pyridine derivatives under standard laboratory lighting[2]. Solution:

  • Switch to low-binding polypropylene plates to minimize hydrophobic interactions.

  • Conduct all compound handling, serial dilutions, and incubations under amber or yellow lighting. The inclusion of the DHP ring into a cyclodextrin cavity also provides partial steric shielding against photodegradation[6]. (See Protocol 2 to validate photostability).

Q3: The concentration of DMSO required to keep (R)-vatanidipine in solution is causing cytotoxicity in my cell-based calcium flux assay. What are the alternatives? Cause: Most cell lines tolerate a maximum of 0.1% to 0.5% (v/v) DMSO. Exceeding this threshold compromises membrane integrity and artificially alters baseline intracellular calcium levels. Solution: If HP-β-CD complexation is insufficient, consider pre-incubating the compound with Bovine Serum Albumin (BSA) (0.1% - 1% w/v) before adding it to the cells. BSA acts as a physiological carrier protein, binding lipophilic drugs and slowly releasing them into the media, thereby reducing the required DMSO concentration.

Section 3: Quantitative Data & Tolerability

Table 1: Physicochemical Properties & Solubility Limits of Typical DHPs

ParameterValue / CharacteristicNotes
LogP (Estimated) ~3.5 - 4.5Highly lipophilic, prone to NSB on plastics.
Aqueous Solubility (pH 7.4) < 10 µg/mLRequires co-solvents or complexation.
Solubility in 100% DMSO > 50 mg/mLIdeal for master stock preparation.
Solubility with 20% HP-β-CD > 2 mg/mL~200-fold enhancement in aqueous media[7].

Table 2: Co-solvent and Excipient Tolerability in Cell-Based Assays

ExcipientMax Tolerated ConcentrationPrimary Risk if Exceeded
DMSO 0.5% (v/v)Cytotoxicity, membrane permeabilization.
Ethanol 1.0% (v/v)Altered cell metabolism, protein denaturation.
HP-β-CD 2.0% - 5.0% (w/v)Cholesterol extraction from cell membranes.
Tween-20 0.01% (v/v)Lysis of lipid bilayers.
Section 4: Self-Validating Experimental Protocols
Protocol 1: Preparation of (R)-vatanidipine/HP-β-CD Inclusion Complexes

Design Logic: This protocol uses a self-validating UV-Vis shift to confirm that the drug is encapsulated in the cyclodextrin cavity rather than just suspended as micro-precipitates.

  • Reagent Preparation: Prepare a 20% (w/v) solution of HP-β-CD in molecular biology grade water.

  • Stock Preparation: Dissolve (R)-vatanidipine in minimal DMSO to create a 10 mM master stock.

  • Complexation: Dropwise, add the (R)-vatanidipine stock to the HP-β-CD solution under continuous vortexing. The molar ratio of drug to CD should be approximately 1:5 to ensure complete encapsulation[7].

  • Equilibration: Shake the mixture at 37°C for 24 hours in the dark to allow thermodynamic equilibrium of the inclusion complex.

  • Validation (Self-Check): Centrifuge the solution at 10,000 x g for 10 minutes. A lack of pellet indicates no precipitation. Next, measure the UV-Vis absorbance. A slight bathochromic shift (red shift) compared to the free drug in organic solvent confirms successful cavity inclusion.

Protocol 2: Photostability Validation Assay

Design Logic: Differentiating between aqueous precipitation (physical loss) and photodegradation (chemical loss) is critical. This protocol isolates light as the sole variable.

  • Sample Preparation: Prepare two identical 1 µM solutions of (R)-vatanidipine in your final assay buffer (containing your chosen solubilizer).

  • Environmental Control: Expose Sample A to standard ambient laboratory light. Keep Sample B in complete darkness (e.g., wrapped tightly in aluminum foil).

  • Time-Course Sampling: At t=0, 1h, 2h, and 4h, extract 50 µL aliquots from both samples.

  • Analysis: Analyze the aliquots via RP-HPLC or UV-Vis spectrophotometry.

  • Validation (Self-Check): Monitor the disappearance of the characteristic DHP absorbance peak (~340-360 nm) and the appearance of the pyridine derivative peak (~280 nm)[8]. If Sample A loses signal while Sample B remains stable, your issue is photodegradation, not solubility.

Section 5: Mechanistic Pathway of Degradation

Pathway DHP 1,4-Dihydropyridine (Active CCB) Highly Lipophilic Pyridine Pyridine Derivative (Inactive) Aromatized Ring DHP->Pyridine Oxidation ROS Reactive Oxygen Species (Singlet Oxygen/Superoxide) Cytotoxic DHP->ROS Byproduct generation Light UV/Vis Light (hv) Light->DHP

Photodegradation of 1,4-dihydropyridines to inactive pyridine derivatives and ROS.

References
  • Ragno, G., et al. "Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review." ResearchGate. URL:[Link]

  • Onoue, S., et al. "In vitro phototoxicity of dihydropyridine derivatives: A photochemical and photobiological study." ResearchGate. URL: [Link]

  • Ioele, G., et al. "Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data." Future Medicinal Chemistry. URL:[Link]

  • Ioele, G., et al. "Photodegradation Studies of 1,4-Dihydropyridine Compounds by Mcr Analysis on Uv Spectral Data." ResearchGate. URL: [Link]

  • Uekama, K., et al. "Utility of 2-hydroxypropyl-beta-cyclodextrin in an intramuscular injectable preparation of nimodipine." PubMed. URL:[Link]

  • Logoyda, L., et al. "Formation and Physico-Chemical Evaluation of Nifedipine-hydroxypropyl-β-cyclodextrin and Nifedipine-methyl-β-cyclodextrin: The Development of Orodispersible Tablets." MDPI. URL:[Link]

  • "Ternary Systems of HP β-Cyclodextrin Felodipine Inclusion Complexes: Preparation, Characterization and Solubility Studies." Research Journal of Pharmacy and Technology. URL:[Link]

Sources

Troubleshooting

Minimizing racemization during the chemical extraction of (R)-vatanidipine

Introduction: The Criticality of Stereochemistry in Vatanidipine Vatanidipine is a potent dihydropyridine (DHP)-type calcium channel blocker recognized for its antihypertensive properties.[1][2] Like many pharmaceuticals...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Stereochemistry in Vatanidipine

Vatanidipine is a potent dihydropyridine (DHP)-type calcium channel blocker recognized for its antihypertensive properties.[1][2] Like many pharmaceuticals, vatanidipine possesses a chiral center at the C4 position of its dihydropyridine ring, leading to the existence of two enantiomers: (R)-vatanidipine and (S)-vatanidipine.[3] The therapeutic efficacy of such chiral drugs is often confined to a single enantiomer. The other may be less active, inactive, or in some cases, contribute to undesirable side effects.[4] Therefore, maintaining the enantiomeric purity of the desired (R)-vatanidipine isomer throughout all stages of research and development, including extraction, is paramount for ensuring therapeutic efficacy and safety.

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals focused on minimizing racemization during the chemical extraction of (R)-vatanidipine. It combines fundamental chemical principles with actionable troubleshooting advice and validated protocols.

Understanding the Enemy: The Mechanism of Racemization in 1,4-Dihydropyridines

The primary vulnerability of the 1,4-dihydropyridine ring system is its susceptibility to oxidation, which leads to the formation of an inactive pyridine derivative.[5][6] This process is often accelerated by light (photodegradation) and oxidative conditions.[5][7] While direct racemization at the C4 stereocenter is a concern, it is often preceded or accompanied by degradation.

The key factors that can compromise the stereochemical and chemical integrity of (R)-vatanidipine during extraction are:

  • pH Extremes: Both strongly acidic and strongly basic conditions can catalyze the reversible opening and closing of the dihydropyridine ring or promote oxidation, leading to a loss of stereochemical integrity.[8] Basic conditions, in particular, can facilitate deprotonation and subsequent aromatization.[5]

  • Elevated Temperatures: Thermal energy can provide the activation energy needed to overcome the barrier to racemization and can accelerate degradation reactions.

  • Oxidizing Agents: The presence of oxidizing agents, including atmospheric oxygen, can lead to the irreversible aromatization of the dihydropyridine ring to its corresponding pyridine analog, resulting in a complete loss of desired pharmacological activity.[9]

  • Light Exposure: Dihydropyridines as a class are notoriously photosensitive.[5][10] UV and even ambient light can promote the formation of radical intermediates, leading to degradation and potential racemization.[5][11]

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section is designed to address specific problems you may encounter in the lab.

Question 1: My final (R)-vatanidipine sample shows a significant decrease in enantiomeric excess (% ee) after extraction. What are the likely causes?

Answer: A drop in enantiomeric excess points to racemization. The most common culprits during a standard liquid-liquid extraction are pH and temperature excursions.

  • Causality: The N1-H proton of the dihydropyridine ring is weakly acidic. In the presence of a sufficiently strong base, this proton can be abstracted. The resulting anion, or intermediates formed under harsh acidic conditions, can flatten the stereocenter's geometry, allowing for re-protonation from either face, which leads to a racemic mixture.

  • Troubleshooting Steps:

    • Verify pH of all Aqueous Solutions: Use a calibrated pH meter. For all aqueous washes or extractions, ensure the pH is maintained in a neutral range, ideally between pH 6.0 and 7.5 . Avoid using strong acids (e.g., HCl > 0.1 M) or strong bases (e.g., NaOH > 0.1 M). If pH adjustment is necessary, use buffered solutions (e.g., phosphate buffer) or weak acids/bases (e.g., dilute acetic acid, ammonium hydroxide).

    • Control Temperature: Perform all extraction steps, including solvent evaporation, at or below room temperature. Use an ice bath (0-4°C) for all liquid-liquid extraction steps. For solvent removal, use a rotary evaporator with the water bath set to a maximum of 30-35°C .

    • Review Your Base: If a base is used in your process (e.g., to neutralize a salt form), consider its strength. Avoid strong, non-hindered bases like sodium hydroxide or triethylamine. A weaker, sterically hindered base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine is less likely to cause racemization.[8]

Question 2: I'm observing a new, major peak in my HPLC chromatogram that isn't the (S)-enantiomer. What is it?

Answer: This is very likely the oxidized pyridine derivative of vatanidipine, which is a common degradation product for 1,4-dihydropyridines.[5][6] This indicates chemical degradation, not just racemization.

  • Causality: The dihydropyridine ring is readily oxidized to a more stable aromatic pyridine ring. This process is irreversible and results in a complete loss of calcium channel blocking activity. The reaction can be triggered by atmospheric oxygen, light, or residual oxidizing agents from previous synthetic steps.

  • Troubleshooting Steps:

    • Work Under Inert Atmosphere: When possible, perform extractions under a blanket of nitrogen or argon. This is especially critical during solvent evaporation where the concentration of the analyte increases.

    • Use Degassed Solvents: Before use, sparge all aqueous and organic solvents with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Protect from Light: Conduct the entire extraction process in an amber glass flask or a flask wrapped in aluminum foil. Avoid direct sunlight and minimize exposure to ambient laboratory light.[5]

    • Add an Antioxidant (Use with Caution): In some cases, adding a small amount (e.g., 0.01% w/v) of an antioxidant like butylated hydroxytoluene (BHT) to your organic solvent can help prevent oxidation. However, you must verify that the antioxidant does not interfere with downstream analysis or applications.

Question 3: My recovery of (R)-vatanidipine is consistently low, even though my % ee is acceptable.

Answer: Low recovery with good enantiomeric purity suggests that the molecule is degrading through non-racemizing pathways or is being lost during the physical extraction process.

  • Causality: Vatanidipine, being a lipophilic molecule, has high solubility in many organic solvents but may form emulsions or be lost to adsorption on glassware, especially at low concentrations.[12] Degradation to the pyridine analog is also a primary cause of yield loss.

  • Troubleshooting Steps:

    • Optimize Solvent Choice: Ensure your chosen organic solvent provides good solubility for vatanidipine while being immiscible with your aqueous phase. Dichloromethane (DCM) and ethyl acetate are common choices. See Table 1 for guidance.

    • Pre-treat Glassware: Silanizing glassware can prevent adsorption of the analyte onto active glass surfaces.

    • Break Emulsions: If emulsions form during shaking, they can be broken by adding a small amount of brine (saturated NaCl solution) or by centrifugation.

    • Check for Degradation: Analyze your aqueous phase by HPLC. If vatanidipine or its degradation products are present, it may indicate that the pH is causing partitioning into the aqueous layer or that degradation is occurring at the interface.

Optimized Protocol: Extraction of (R)-Vatanidipine with Minimized Racemization

This protocol is designed as a starting point. All steps should be performed with light protection (amber glassware or foil) and, where possible, under an inert atmosphere.

Workflow Diagram: Optimized Extraction

G Diagram 1: Optimized Extraction Workflow start Start: (R)-Vatanidipine in Reaction Mixture dissolve 1. Dissolve/Dilute with pre-chilled (4°C) Ethyl Acetate start->dissolve wash1 2. Wash with 5% NaHCO3 (aq) (pre-chilled, degassed) Check pH ~7.5 dissolve->wash1 separate1 3. Separate Layers (Collect Organic) wash1->separate1 wash2 4. Wash with Brine (pre-chilled, degassed) separate1->wash2 separate2 5. Separate Layers (Collect Organic) wash2->separate2 dry 6. Dry Organic Layer (Anhydrous Na2SO4) separate2->dry filter 7. Filter and Rinse (with chilled Ethyl Acetate) dry->filter evaporate 8. Evaporate Solvent (Rotovap, T < 35°C) filter->evaporate qc 9. Quality Control (Chiral HPLC Analysis) evaporate->qc end End: Pure (R)-Vatanidipine qc->end

Caption: Diagram 1: Optimized Extraction Workflow

Step-by-Step Methodology:

  • Initial Dilution: Dilute the crude reaction mixture containing (R)-vatanidipine with 3-5 volumes of pre-chilled (4°C) ethyl acetate. Use degassed solvent.

  • Aqueous Wash (Neutralization): Transfer the organic solution to a separatory funnel. Add an equal volume of pre-chilled, degassed 5% sodium bicarbonate (NaHCO₃) solution. Invert the funnel gently 5-10 times to mix. Do not shake vigorously to avoid emulsion formation. Vent frequently.

  • Quality Control Checkpoint: After settling, check the pH of the aqueous layer. It should be between 7.0 and 8.0. If it is still acidic, repeat the wash.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer and collect the upper organic layer.

  • Brine Wash: Wash the collected organic layer with an equal volume of pre-chilled, degassed brine. This helps to remove residual water and break any minor emulsions.

  • Drying: Drain the organic layer into an Erlenmeyer flask containing anhydrous sodium sulfate (Na₂SO₄). Swirl gently and let it stand for 10-15 minutes to remove dissolved water.

  • Filtration: Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent. Rinse the flask and the filter paper with a small amount of fresh, chilled ethyl acetate to ensure complete transfer.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 35°C.

  • Final Product: Once the solvent is removed, immediately place the resulting solid or oil under high vacuum to remove residual solvent, then store under an inert atmosphere at -20°C, protected from light.

Analytical Verification: Protocol for Chiral HPLC

Verifying the enantiomeric purity of your final product is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[13][14]

Protocol: Chiral HPLC for Vatanidipine Enantiomers

  • Objective: To separate and quantify (R)- and (S)-vatanidipine to determine enantiomeric excess (% ee).

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are highly effective for dihydropyridines.[15] A common choice is a column with an amylose or cellulose derivative, such as Chiralpak® ID or similar.

  • Mobile Phase (Isocratic): A typical mobile phase would be a mixture of a non-polar solvent and an alcohol modifier. For example:

    • Hexane/Isopropanol (IPA) (80:20, v/v)

    • The exact ratio may require optimization.[15]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 238 nm or 360 nm, corresponding to the UV maxima of dihydropyridines.[16][17]

  • Sample Preparation: Accurately weigh ~1 mg of the extracted vatanidipine and dissolve it in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Calculation of % ee: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100 Where AreaR is the peak area of (R)-vatanidipine and AreaS is the peak area of (S)-vatanidipine.

Frequently Asked Questions (FAQs)

  • Q1: Can I use a different solvent like diethyl ether for the extraction?

    • A: Yes, diethyl ether can be used.[16] However, it is more volatile and has a higher tendency to form peroxides, which are potent oxidizing agents. If you use ether, ensure it is a fresh bottle of peroxide-free grade. Ethyl acetate or DCM are generally safer choices.

  • Q2: How should I store my purified (R)-vatanidipine?

    • A: Store the solid compound in an amber vial, under an inert atmosphere (argon or nitrogen), at -20°C or lower. This minimizes degradation from light, oxygen, and thermal energy.

  • Q3: Is it possible to resolve a racemic mixture of vatanidipine instead of preserving the stereochemistry?

    • A: Yes, resolution of racemic 1,4-dihydropyridines is a common strategy.[3] This is often achieved by forming diastereomeric salts with a chiral resolving agent (like a chiral carboxylic acid) and separating them by crystallization or chromatography.[18][19] Preparative chiral HPLC is also a widely used technique.[3]

  • Q4: My synthesis starts with a chiral precursor. Is racemization still a risk?

    • A: Absolutely. Even if you start with an enantiomerically pure building block, the subsequent reaction conditions to form the dihydropyropyridine ring and the final workup/extraction steps can introduce conditions (heat, strong base/acid) that cause racemization. Each step must be carefully evaluated.

Data Summary Tables

Table 1: Recommended Solvent Systems and Their Properties

SolventPolarity IndexBoiling Point (°C)Key Considerations
Ethyl Acetate 4.477.1Recommended. Good solubility, easily removed, less toxic than DCM.
Dichloromethane (DCM) 3.139.6Effective, but higher toxicity and environmental concerns.
Diethyl Ether 2.834.6Highly volatile and flammable. Risk of peroxide formation.
Methyl tert-butyl ether (MTBE) 2.555.2A good alternative to diethyl ether with lower peroxide risk.

Table 2: Critical Process Parameters for Minimizing Racemization

ParameterRecommended RangeRationale
Temperature 0 - 25°C (Extraction) < 35°C (Evaporation)Minimizes thermal energy available for racemization and degradation.
pH (Aqueous Phase) 6.0 - 7.5Avoids acid- or base-catalyzed degradation and racemization.
Atmosphere Inert (Nitrogen/Argon)Prevents oxidation of the dihydropyridine ring to the inactive pyridine.
Light Exposure None (Use amber glass/foil)Prevents photodegradation, a major pathway for DHP instability.[5]

Troubleshooting Decision Tree

G Diagram 2: Troubleshooting Racemization & Degradation start Problem Observed in Final Sample Analysis q1 What is the primary issue? start->q1 low_ee Low Enantiomeric Excess (% ee) q1->low_ee Low % ee low_yield Low Yield / Recovery q1->low_yield Low Yield new_peak Unknown Impurity Peak q1->new_peak New Peak check_ph_temp Suspect Racemization 1. Check pH of all washes (Target: 6.0-7.5) 2. Check all process temperatures (Target: < 35°C) low_ee->check_ph_temp check_process Suspect Physical Loss 1. Optimize solvent choice 2. Check for emulsions 3. Consider glassware adsorption low_yield->check_process check_oxidation Suspect Oxidation 1. Use degassed solvents 2. Work under inert atmosphere 3. Protect from all light new_peak->check_oxidation solution_ph Solution: Use buffered or weakly basic/acidic solutions. Work in an ice bath. check_ph_temp->solution_ph solution_ox Solution: Implement rigorous light and oxygen exclusion. check_oxidation->solution_ox solution_proc Solution: Use brine to break emulsions. Silanize glassware. check_process->solution_proc

Caption: Diagram 2: Troubleshooting Racemization & Degradation

References

  • Ragno, G., et al. (2018). Photodegradation of 1,4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 8-18. Available at: [Link]

  • Serafin, K., et al. (2020). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules, 25(17), 4043. Available at: [Link]

  • Matsumura, Y., et al. (2001). Vatanidipine hydrochloride: a new long-lasting antihypertensive agent. Expert Opinion on Investigational Drugs, 10(1), 139-155. Available at: [Link]

  • Hering, S., et al. (1999). Dihydropyridine enantiomers block recombinant L-type Ca2+ channels by two different mechanisms. The Journal of Physiology, 518(Pt 3), 625–635. Available at: [Link]

  • Li, G., et al. (2017). Chiral Separation of Manidipine Enantiomers and the Pharmacodynamics of the Hydrochlorides. Chinese Journal of Pharmaceuticals, 48(12). Available at: [Link]

  • Bari, S. B., et al. (2008). Enantioseparation of Chiral Drugs – An Overview. Indian Journal of Pharmaceutical Sciences, 70(5), 553-564. Available at: [Link]

  • Bochemit. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Bochemit. Available at: [Link]

  • Zhang, T., et al. (2019). Direct Enantiomeric Resolution of Seventeen Racemic 1,4-Dihydropyridine-Based Hexahydroquinoline Derivatives by HPLC. Molecules, 24(10), 1988. Available at: [Link]

  • Al-Awaida, W., et al. (2016). Photochemistry of 1,4-Dihydropyridine Derivatives: Diradical Formation, Delocalization and Trapping as a Route to Novel Tricyclic and Tetracyclic Nitrogen Heterocyclic Ring Systems. Molecules, 21(7), 866. Available at: [Link]

  • Esteve-Romero, J., et al. (2005). Development of a liquid-liquid extraction procedure for five 1,4-dihydropyridines calcium channel antagonists from human plasma using experimental design. Journal of Chromatography B, 826(1-2), 113-121. Available at: [Link]

  • Al-Qalaf, A. M., et al. (2013). Synthesis of Novel 1,4- Dihydropyridine Derivatives Bearing Biphenyl-2'-Tetrazole Substitution as Potential Dual Angiotensin II Receptors and Calcium Channel Blockers. Molecules, 18(1), 1088-1103. Available at: [Link]

  • Studzińska, S., et al. (2021). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Molecules, 26(11), 3105. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Vatanidipine Dihydrochloride. Inxight Drugs. Available at: [Link]

  • Fasan, E., et al. (2017). Different photodegradation behavior of barnidipine under natural and forced irradiation. Journal of Pharmaceutical and Biomedical Analysis, 145, 44-51. Available at: [Link]

  • Kumar, A., et al. (2022). Chiral Selector-Enhanced Chromatographic Separation of Chlorthalidone Enantiomers. Journal of Chemical Health Risks. Available at: [Link]

  • Patel, D. R., et al. (2023). Various analytical estimation techniques for quantification of Nifedipine: A review. GSC Biological and Pharmaceutical Sciences, 22(1), 220-230. Available at: [Link]

  • Radjenović, J., et al. (2014). Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts. PLoS ONE, 9(10), e109206. Available at: [Link]

  • Kadam, A., & Pishawikar, S. (2024). Exploring Chiral Separation Techniques For Amlodipine Enantiomers: A Review On Diverse Isolation Methods And HPLC Validation. International Journal of Creative Research Thoughts (IJCRT), 12(2). Available at: [Link]

  • Inotsume, N., et al. (2008). Photochemical stabilities of some dihydropyridine calcium-channel blockers in powdered pharmaceutical tablets. Chemical and Pharmaceutical Bulletin, 56(7), 952-956. Available at: [Link]

  • Dellinger, G. W., et al. (2006). Structure Activity Relationships of 1,4-Dihydropyridines That Act as Enhancers of the Vanilloid Receptor 1 (TRPV1). Journal of Medicinal Chemistry, 49(14), 4332-4340. Available at: [Link]

  • Filizola, M., & Palczewski, K. (2023). Mechanisms of dihydropyridine agonists and antagonists in view of cryo-EM structures of calcium and sodium channels. Journal of General Physiology, 155(11), e202313423. Available at: [Link]

  • Ueyama, E., et al. (2012). Mechanistic study on degradation of azelnidipine solution under radical initiator-based oxidative conditions. Journal of Pharmaceutical and Biomedical Analysis, 61, 139-144. Available at: [Link]

  • Herbette, L. G., et al. (1989). Interaction of 1,4 dihydropyridine calcium channel antagonists with biological membranes: lipid bilayer partitioning could occur before drug binding to receptors. Journal of Molecular and Cellular Cardiology, 21(2), 187-201. Available at: [Link]

  • Yeole, R. D., et al. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 68(3), 335-339. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase Conditions for (R)-vatanidipine LC-MS/MS Analysis

Welcome to the technical support center for the LC-MS/MS analysis of (R)-vatanidipine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the LC-MS/MS analysis of (R)-vatanidipine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies. As a senior application scientist, my goal is to not only provide step-by-step instructions but also to explain the underlying scientific principles that govern the successful analysis of this chiral dihydropyridine calcium channel blocker.

Vatanidipine, like other 1,4-dihydropyridine derivatives, presents unique analytical challenges, including potential instability and the need for stereospecific separation. This guide will equip you with the knowledge to develop a robust and reliable LC-MS/MS method for (R)-vatanidipine and to troubleshoot common issues you may encounter.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the development of an LC-MS/MS method for (R)-vatanidipine.

Q1: What are the key physicochemical properties of vatanidipine that I should consider for method development?

  • pKa: The basic nitrogens in the vatanidipine structure will be protonated at acidic pH. This is a critical consideration for both chromatographic retention and ionization efficiency in mass spectrometry.

  • LogP: A LogP value in this range indicates that vatanidipine is a relatively hydrophobic compound, making it well-suited for reversed-phase chromatography.

Q2: What would be a good starting point for the mobile phase composition for the chiral separation of vatanidipine?

A2: For the chiral separation of dihydropyridine compounds, polysaccharide-based chiral stationary phases (CSPs) are often the first choice. A good starting point would be a mobile phase consisting of a mixture of an organic modifier (acetonitrile or methanol) and a volatile buffer compatible with mass spectrometry.

Here is a table summarizing potential starting conditions for screening:

Chiral Stationary Phase (CSP)Mobile Phase CompositionRationale
Polysaccharide-based (e.g., Chiralpak® series)Acetonitrile with 0.1% formic acid or 10 mM ammonium acetateFormic acid promotes protonation of vatanidipine, which can enhance ionization efficiency in positive ion mode ESI.[2] Ammonium acetate provides a volatile buffer system.[3]
Methanol with 0.1% formic acid or 10 mM ammonium acetateMethanol offers different selectivity compared to acetonitrile and can be a good alternative if peak shape or resolution is not optimal with acetonitrile.
Isopropanol as an additive to acetonitrile or methanolIsopropanol can sometimes improve peak shape and resolution for highly retained compounds.

It is recommended to screen different organic modifiers and additives to find the optimal conditions for the enantioselective separation of (R)-vatanidipine.

Q3: How does the mobile phase pH affect the analysis of vatanidipine?

A3: The mobile phase pH will significantly impact the retention and ionization of vatanidipine.

  • Retention: In reversed-phase chromatography, a lower pH (e.g., 2.5-4.5) will ensure that the basic nitrogen atoms in vatanidipine are protonated. This will decrease its hydrophobicity and lead to earlier elution from the column. Conversely, a higher pH will result in a neutral molecule with stronger retention.

  • Ionization: For electrospray ionization (ESI) in positive ion mode, a lower pH is generally preferred as it promotes the formation of protonated molecules ([M+H]^+), leading to better sensitivity.

Q4: What are the expected MRM transitions for vatanidipine?

A4: The exact MRM (Multiple Reaction Monitoring) transitions for vatanidipine need to be determined experimentally by infusing a standard solution into the mass spectrometer. However, based on its structure (Molecular Formula: C₄₁H₄₂N₄O₆, Molecular Weight: 686.8 g/mol for the free base) and the known fragmentation patterns of other dihydropyridine drugs, we can predict the precursor ion and potential product ions.[4]

The precursor ion in positive ion mode will be the protonated molecule, ([M+H]^+), with an m/z of approximately 687.8. Dihydropyridines often undergo fragmentation through the loss of side chains and the aromatization of the dihydropyridine ring.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the LC-MS/MS analysis of (R)-vatanidipine.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise the accuracy and precision of your analysis. The following workflow can help you diagnose and resolve this issue.

Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape start Poor Peak Shape Observed check_column 1. Check Column Health - Is the column old or contaminated? - Is there a void at the column inlet? start->check_column solution_column Solution: - Flush the column with a strong solvent. - Reverse flush the column (if permissible). - Replace the column if necessary. check_column->solution_column Yes check_mobile_phase 2. Evaluate Mobile Phase - Is the mobile phase pH appropriate? - Is the buffer concentration sufficient? - Is the organic modifier suitable? check_column->check_mobile_phase No end_node Peak Shape Improved solution_column->end_node solution_mobile_phase Solution: - Adjust pH to ensure consistent ionization. - Increase buffer concentration for better peak symmetry. - Try a different organic modifier (e.g., methanol instead of acetonitrile). check_mobile_phase->solution_mobile_phase Yes check_injection 3. Assess Injection Conditions - Is the injection solvent stronger than the mobile phase? - Is the injection volume too high? check_mobile_phase->check_injection No solution_mobile_phase->end_node solution_injection Solution: - Reconstitute the sample in the initial mobile phase. - Reduce the injection volume. check_injection->solution_injection Yes check_system 4. Inspect the LC System - Are there any leaks or blockages? - Is the extra-column volume minimized? check_injection->check_system No solution_injection->end_node solution_system Solution: - Check all fittings for leaks. - Use shorter, narrower ID tubing where possible. check_system->solution_system Yes check_system->end_node No, consult instrument manual solution_system->end_node

Sources

Troubleshooting

Technical Support Center: Stabilizing (R)-vatanidipine Against Photodegradation

Welcome to the Technical Support Center for (R)-vatanidipine handling and formulation. As a 1,4-dihydropyridine (DHP) calcium channel blocker, (R)-vatanidipine presents unique stability challenges in laboratory settings.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (R)-vatanidipine handling and formulation. As a 1,4-dihydropyridine (DHP) calcium channel blocker, (R)-vatanidipine presents unique stability challenges in laboratory settings. This guide is curated by Senior Application Scientists to provide you with field-proven troubleshooting strategies, mechanistic insights, and self-validating experimental protocols to ensure the integrity of your research.

Section 1: Mechanistic Troubleshooting (FAQs)

Q: Why does my (R)-vatanidipine stock solution lose its pharmacological efficacy so rapidly on the benchtop compared to solid powder? A: (R)-vatanidipine, like all 1,4-dihydropyridines, is inherently photolabile. The primary degradation mechanism is the light-induced oxidation and aromatization of the 1,4-dihydropyridine ring into a pyridine derivative[1].

Causality: In an aqueous or hydroalcoholic solution, the molecular mobility is high, and solvent interactions facilitate rapid proton transfer from the drug's excited singlet state[2]. This causes the molecule to oxidize rapidly under standard laboratory lighting. In solid formulations, this molecular mobility is restricted within the crystal lattice, drastically reducing the rate of proton transfer and subsequent degradation[3].

G A (R)-vatanidipine (1,4-Dihydropyridine) B Photon Absorption (< 400 nm) A->B C Excited Singlet State (Proton Transfer) B->C D Oxidation / Aromatization C->D E Pyridine Derivative (Pharmacologically Inactive) D->E Primary Pathway F Reactive Oxygen Species (Singlet Oxygen / Superoxide) D->F Secondary Byproduct

Mechanistic pathway of 1,4-dihydropyridine photodegradation and ROS generation.

Q: My in vitro cell assays are showing unexpected toxicity when treated with (R)-vatanidipine. What is causing this? A: You are likely observing phototoxicity rather than a direct pharmacological effect of the drug. Causality: When the dihydropyridine ring undergoes photo-oxidation, the reaction frequently triggers the formation of reactive oxygen species (ROS), specifically singlet oxygen and superoxide radicals[3]. If your cell cultures are exposed to light after treatment, these ROS will induce oxidative stress and cell death independent of (R)-vatanidipine's calcium channel blocking activity[1]. To prevent this, all in vitro dosing and incubation must be conducted under strict dark conditions or using red-light illumination.

Section 2: Analytical & Experimental Workflows

Q: How do I accurately quantify (R)-vatanidipine degradation when the photoproducts have overlapping UV spectra? A: Standard UV-Vis spectrophotometry will yield false-positive stability readings because the oxidized pyridine derivative absorbs at similar wavelengths to the parent DHP. To resolve this, you must apply Multivariate Curve Resolution (MCR) to your spectral data[4]. Causality: MCR mathematically deconvolutes the overlapping spectral matrices of the evolving photoproducts and the degrading parent compound. By isolating the pure spectra and concentration profiles of each component, MCR provides a highly accurate, self-validating quantification of degradation kinetics without requiring complex chromatographic separation[2].

Protocol: Self-Validating Photostability Stress Test (ICH Q1B Compliant)

To empirically validate the stability of your specific (R)-vatanidipine formulations, follow this self-validating workflow.

G S1 1. Solubilization (Hydroalcoholic/Micellar) S2 2. Aliquot Preparation (Test vs. Dark Control) S1->S2 S3 3. ICH Q1B Irradiation (D65 Lamp / 350 nm) S2->S3 Test Samples S4 4. Spectrophotometry (UV-Vis / HPLC) S2->S4 Dark Controls S3->S4 S5 5. MCR Analysis (Data Deconvolution) S4->S5

Step-by-step experimental workflow for ICH Q1B compliant photostability stress testing.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 µM solution of (R)-vatanidipine in your chosen vehicle (e.g., ethanol/water mixture or micellar solution).

  • Control Establishment (Critical): Divide the solution into two sets. Wrap the "Dark Control" set completely in double-layered aluminum foil.

    • Causality: This establishes a zero-irradiation baseline. Comparing the test sample against the dark control guarantees that any observed degradation is strictly photo-induced, ruling out thermal or hydrolytic degradation pathways.

  • Irradiation: Place the exposed test samples and the foil-wrapped controls in a photoreactor equipped with a D65 lamp (standard daylight) or a multilamp reactor centered at 350 nm[5].

  • Kinetic Sampling: Draw 1 mL aliquots at precisely 0, 1, 2, 4, and 6 hours.

  • Data Acquisition & Analysis: Analyze the aliquots using a UV-Vis spectrophotometer (scanning 200–450 nm). Export the spectral matrices and process them using MCR software to extract the pure concentration profile of the unoxidized (R)-vatanidipine[4].

Section 3: Formulation & Storage Solutions

Q: What is the most effective way to stabilize liquid formulations of (R)-vatanidipine for long-term laboratory use? A: Stabilization requires a two-pronged approach: structural shielding (packaging) and micro-environmental shielding (formulation). Causality: Standard amber glass, while effective for many drugs, does not sufficiently block the specific high-energy UV/Vis wavelengths (<400 nm) that excite the DHP singlet state[5]. Transparent blue Polyethylene Terephthalate (PET) containers have been proven to selectively absorb these critical wavelengths, offering superior photoprotection[5]. Furthermore, encapsulating the highly lipophilic (R)-vatanidipine within nonionic surfactant micelles physically shields the molecule from solvent-mediated proton transfer, drastically reducing the oxidation rate[2].

Quantitative Comparison of Stabilization Strategies

The following table summarizes the expected degradation of DHP solutions under severe light stress (D65 lamp, 6 hours) based on peer-reviewed stability profiling[2][5].

Stabilization StrategyContainer MaterialFormulation VehicleDegradation after 6h StressMechanism of Protection
Unprotected Control Clear GlassHydroalcoholic> 90% None (Complete UV/Vis transmission)
Standard Protection Amber GlassHydroalcoholic~ 45% Partial UV absorption
Advanced Packaging Blue PET ContainerHydroalcoholic< 5% Targeted absorption of <400 nm wavelengths
Micellar Encapsulation Blue PET ContainerNonionic Surfactant< 1% Dual protection: UV blocking + solvent shielding

References

  • PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW Source: ResearchGate URL:[Link]

  • A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants Source: PubMed Central (NIH) URL:[Link]

  • Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review Source: SciSpace URL:[Link]

  • Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data Source: PubMed (NIH) URL:[Link]

  • 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Matrix Effects and Ion Suppression in (R)-Vatanidipine LC-MS/MS Quantification

Welcome to the Technical Support Center for bioanalytical troubleshooting. Quantifying enantiomers like (R)-vatanidipine—a dihydropyridine calcium channel blocker—in complex biological matrices (plasma, serum, urine) pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bioanalytical troubleshooting. Quantifying enantiomers like (R)-vatanidipine—a dihydropyridine calcium channel blocker—in complex biological matrices (plasma, serum, urine) presents significant analytical challenges. The most pervasive obstacle in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalysis is the matrix effect, specifically ion suppression[1].

This guide is designed for researchers and drug development professionals. It provides field-proven, mechanistically grounded solutions to diagnose, quantify, and eliminate matrix interferences in your (R)-vatanidipine assays.

Q1: What are the primary mechanisms causing ion suppression when quantifying (R)-vatanidipine in plasma?

Answer: Ion suppression in Electrospray Ionization (ESI) is fundamentally a problem of charge competition and droplet surface dynamics[2]. When you inject a plasma sample, the target analyte co-elutes with thousands of endogenous compounds. For plasma, the primary culprits are glycerophospholipids [1][3].

Because phospholipids are highly surface-active, they preferentially occupy the surface of the charged droplets generated in the ESI source[4]. As the droplet evaporates and approaches the Rayleigh limit, these matrix components outcompete the basic, lipophilic (R)-vatanidipine molecules for the available protons (charge). Furthermore, high-viscosity matrix components can increase the surface tension of the droplets, hindering efficient evaporation and gas-phase ion formation[4]. The net result is that fewer (R)-vatanidipine ions reach the mass analyzer, leading to a suppressed signal, poor reproducibility, and compromised analytical sensitivity[5].

Q2: How can I accurately measure the extent of matrix effects and pinpoint suppression zones in my chromatographic run?

Answer: To systematically troubleshoot, you must isolate the mass spectrometer's response from the chromatographic separation. We recommend a two-pronged approach: the Post-Extraction Spike Method for quantitative assessment (calculating the Matrix Factor) and the Post-Column Infusion Method for qualitative diagnostics[1][5].

The post-column infusion method is the most effective way to visualize exactly where in your gradient the suppression is occurring[2].

Protocol: Post-Column Infusion Method for (R)-Vatanidipine
  • Preparation: Prepare a pure solution of (R)-vatanidipine at a high concentration (e.g., 200 ng/mL) in your starting mobile phase.

  • Instrument Setup: Connect a syringe pump to a zero-dead-volume mixing tee placed directly between the analytical LC column outlet and the ESI source inlet.

  • Continuous Infusion: Infuse the pure (R)-vatanidipine solution continuously at a low flow rate (e.g., 10 µL/min). This will create a high, steady baseline signal in the mass spectrometer.

  • Matrix Injection: Inject a blank extracted plasma matrix sample (prepared via your current sample prep method) through the autosampler and run your standard LC gradient.

  • Monitoring: Monitor the specific Multiple Reaction Monitoring (MRM) transition for (R)-vatanidipine.

  • Interpretation: Observe the baseline. Any significant negative dips (valleys) in the steady baseline indicate zones of ion suppression caused by eluting matrix components[6]. If the retention time of your (R)-vatanidipine peak falls within these suppression zones, your quantification will be highly variable.

PostColumnInfusion A Blank Matrix Extract (Autosampler) B Chiral LC Column Separation A->B C Mixing Tee B->C LC Effluent E ESI-MS/MS Detector C->E D (R)-vatanidipine Constant Infusion D->C Constant Flow F Monitor Baseline (Suppression Zones) E->F

Workflow for post-column infusion to identify ion suppression zones.

Q3: My current Protein Precipitation (PPT) method yields severe ion suppression. What sample preparation strategies are recommended?

Answer: Protein Precipitation (PPT) is a non-selective technique. While it effectively denatures and removes large proteins, it leaves nearly 100% of the endogenous phospholipids in the supernatant[7][8]. For a lipophilic basic drug like (R)-vatanidipine, PPT is usually insufficient for achieving a robust Lower Limit of Quantitation (LLOQ).

To physically remove the interfering matrix before it reaches the LC-MS/MS, you must upgrade your sample preparation strategy[1]. The two most effective methods are Mixed-Mode Solid-Phase Extraction (SPE) and Targeted Phospholipid Depletion [3][7].

Mixed-mode SPE utilizes both reversed-phase (hydrophobic) and ion-exchange retention mechanisms. Because (R)-vatanidipine contains basic nitrogen centers, a Mixed-Mode Cation Exchange (MCX) sorbent allows you to lock the analyte onto the column with a strong ionic bond, aggressively wash away neutral lipids and phospholipids with 100% organic solvent, and then elute the pure analyte by neutralizing the pH[7].

Table 1: Quantitative Comparison of Sample Preparation Strategies for Plasma

Sample Preparation MethodPhospholipid RemovalAnalyte RecoveryMatrix Factor (MF)*Throughput
Protein Precipitation (PPT) Low (<10%)High (>90%)0.40 - 0.60 (Severe Suppression)High
Liquid-Liquid Extraction (LLE) Moderate (50-70%)Moderate (60-80%)0.70 - 0.85 (Moderate Suppression)Low
Mixed-Mode SPE (MCX) High (>95%)High (>85%)0.90 - 1.05 (Minimal Effect)Medium
Phospholipid Depletion Plates Very High (>99%)High (>85%)0.95 - 1.00 (Negligible Effect)High

*A Matrix Factor (MF) of 1.0 indicates no matrix effect. MF < 1.0 indicates suppression; MF > 1.0 indicates enhancement.

Q4: How should I optimize my LC gradient to separate (R)-vatanidipine from residual matrix components?

Answer: If sample preparation cannot remove 100% of the matrix, you must resolve the analyte from the matrix chromatographically[2]. Phospholipids typically elute late in reversed-phase gradients due to their extreme hydrophobicity, often "bleeding" into subsequent injections and causing erratic reproducibility[3].

When quantifying the specific (R)-enantiomer of vatanidipine, you are likely utilizing a Chiral Stationary Phase (CSP). Chiral columns generally have lower theoretical plate counts than sub-2-micron UPLC C18 columns, making co-elution with matrix components more likely.

Optimization Strategies:

  • Mobile Phase pH Manipulation: The retention of phospholipids is relatively independent of pH. However, adjusting the mobile phase pH will alter the ionization state of (R)-vatanidipine's basic functional groups[6][7]. By shifting the pH, you can selectively move the retention time of (R)-vatanidipine into a "clean" window identified during your post-column infusion test.

  • Column Flushing: Implement a steep ballistic gradient to 95% organic solvent at the end of every run, holding it for at least 2 column volumes. This ensures tightly bound phospholipids are stripped from the chiral column before the next injection[3].

  • Switch to APCI: If ESI suppression remains insurmountable, evaluate Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase ion-molecule reactions rather than liquid-phase charge competition, making it inherently less susceptible to matrix effects than ESI[1].

MitigationStrategies Root Mitigating Matrix Effects in (R)-vatanidipine LC-MS/MS Prep Sample Preparation Root->Prep Chrom Chromatography Root->Chrom MS Mass Spectrometry Root->MS Prep1 Mixed-Mode SPE Prep->Prep1 Prep2 Phospholipid Depletion Prep->Prep2 Chrom1 Chiral Stationary Phase Chrom->Chrom1 Chrom2 Mobile Phase pH Shift Chrom->Chrom2 MS1 SIL-IS Calibration MS->MS1 MS2 APCI Evaluation MS->MS2

Comprehensive strategies to reduce matrix effects in bioanalytical LC-MS/MS.

Q5: Will a Stable Isotope-Labeled Internal Standard (SIL-IS) solve my ion suppression problems?

Answer: A Stable Isotope-Labeled Internal Standard (e.g., (R)-vatanidipine-d4 or -13C) will compensate for matrix effects, but it will not eliminate ion suppression[1][2].

Because the SIL-IS shares the exact physicochemical properties of the target analyte, it co-elutes perfectly. When a phospholipid suppresses the ionization of (R)-vatanidipine by 40%, it also suppresses the SIL-IS by exactly 40%. Consequently, the ratio of the analyte peak area to the IS peak area remains constant, preserving your assay's accuracy and precision[2][5].

The Caveat: While the ratio is protected, the absolute signal intensity still drops. If the ion suppression is severe enough, the signal-to-noise (S/N) ratio of the target analyte will fall below acceptable thresholds, causing you to fail your LLOQ validation. Therefore, a SIL-IS is a critical component of a self-validating system, but it must be used in conjunction with robust sample preparation (like Mixed-Mode SPE) to ensure adequate absolute sensitivity.

References
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.[Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.[Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories.[Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom.[Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.[Link]

  • Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. PubMed (NIH).[Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.[Link]

  • Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed (NIH).[Link]

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Reference Data & Comparative Studies

Validation

The Definitive Guide to the Validation of LC-MS/MS Analytical Methods for (R)-vatanidipine Detection

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical analysis, the precise and reliable quantification of drug candidates is paramount to ensuring safe...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the precise and reliable quantification of drug candidates is paramount to ensuring safety and efficacy. This guide offers an in-depth, technical comparison of analytical methodologies for the detection of (R)-vatanidipine, a dihydropyridine calcium channel blocker. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind the validation of a robust Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, benchmarked against alternative analytical techniques.

The development of stereospecific drugs like (R)-vatanidipine necessitates analytical methods that can differentiate between enantiomers, as they may exhibit different pharmacological and toxicological profiles. This guide will delve into the nuances of validating a chiral LC-MS/MS method, providing you with the critical insights needed for your drug development programs.

The Primacy of LC-MS/MS in Bioanalysis

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of small molecules in complex biological matrices.[1] Its ascendancy is attributable to its inherent high sensitivity, selectivity, and specificity.[1] For a compound like (R)-vatanidipine, which is likely to be present at low concentrations in biological fluids, the ability of LC-MS/MS to provide accurate measurements is unparalleled.

The core principle of LC-MS/MS involves the separation of the analyte of interest from other matrix components via liquid chromatography, followed by its ionization and subsequent detection by a mass spectrometer. The use of tandem mass spectrometry, specifically in the Multiple Reaction Monitoring (MRM) mode, allows for highly selective detection by monitoring a specific precursor-to-product ion transition, thereby minimizing interferences and enhancing the signal-to-noise ratio.

A Comparative Overview of Analytical Methodologies

While LC-MS/MS is often the preferred method, a comprehensive evaluation necessitates a comparison with other available techniques. The choice of an analytical method is often a balance between performance, speed, cost, and the specific requirements of the study.

ParameterLC-MS/MSHPLC-UVGC-MSHPTLC
Selectivity/Specificity Very High (MRM)Moderate to HighHighModerate
Sensitivity (LLOQ) Very Low (sub-ng/mL)Low to Moderate (ng/mL to µg/mL)Low (ng/mL)Moderate (ng/spot)
Linearity Range WideModerateModerateNarrow
Accuracy (% Recovery) 95-105%98-102%Variable99%
Precision (% RSD) < 15%< 5%< 15%< 2%
Sample Throughput HighModerateLowHigh
Cost per Sample HighLowModerateVery Low
Chiral Separation Readily AchievablePossible with Chiral ColumnsDifficultPossible with Chiral Additives

This table presents typical performance characteristics and may vary depending on the specific application and instrumentation.

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely accessible and cost-effective technique.[2] However, its sensitivity and selectivity are generally lower than that of LC-MS/MS, which can be a significant limitation when dealing with low drug concentrations in biological samples.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity, but its application to dihydropyridines can be challenging due to their thermal lability.[4] Derivatization is often required, which adds complexity to the sample preparation process.

High-Performance Thin-Layer Chromatography (HPTLC) is a high-throughput and cost-effective method suitable for screening purposes.[5][6] However, it generally provides lower sensitivity and resolution compared to LC-based methods.[7]

Deep Dive: Validation of an LC-MS/MS Method for (R)-vatanidipine

The validation of a bioanalytical method is a formal process to demonstrate that the method is fit for its intended purpose.[8] This process is governed by stringent guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[9][10] The ICH M10 guideline on bioanalytical method validation provides a harmonized framework for conducting these studies.[8]

As no specific validated LC-MS/MS method for (R)-vatanidipine is publicly available, we will present a representative validation protocol based on a closely related dihydropyridine, nifedipine, to illustrate the key validation parameters and acceptance criteria.[1]

Experimental Workflow for Method Validation

LC-MS/MS Method Validation Workflow cluster_Preparation Preparation cluster_Analysis Analysis cluster_Reporting Reporting Prep Standard & QC Preparation SamplePrep Biological Sample Preparation (LLE/SPE) LC_Separation Chiral LC Separation SamplePrep->LC_Separation Inject Extract MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Eluent Selectivity Selectivity & Specificity MS_Detection->Selectivity Linearity Linearity & Range MS_Detection->Linearity LLOQ LLOQ MS_Detection->LLOQ Accuracy Accuracy MS_Detection->Accuracy Precision Precision MS_Detection->Precision Recovery Recovery MS_Detection->Recovery MatrixEffect Matrix Effect MS_Detection->MatrixEffect Stability Stability MS_Detection->Stability Report Validation Report Selectivity->Report Linearity->Report LLOQ->Report Accuracy->Report Precision->Report Recovery->Report MatrixEffect->Report Stability->Report

Sources

Comparative

Comparing calcium channel blocking efficacy of (R)-vatanidipine and amlodipine

Title: Stereoselective Calcium Channel Blockade: A Comparative Guide on (R)-Vatanidipine and Amlodipine Introduction & Stereopharmacological Context 1,4-Dihydropyridine (DHP) calcium channel blockers (CCBs) are foundatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Stereoselective Calcium Channel Blockade: A Comparative Guide on (R)-Vatanidipine and Amlodipine

Introduction & Stereopharmacological Context

1,4-Dihydropyridine (DHP) calcium channel blockers (CCBs) are foundational in cardiovascular pharmacology for the management of hypertension and angina[1]. A critical, yet often under-discussed, aspect of DHP drug development is the profound stereoselectivity exhibited at the C4 chiral center of the dihydropyridine ring.

This guide provides an objective, data-driven comparison of the calcium channel blocking efficacy of (R)-vatanidipine (the R-(-) enantiomer of the investigational drug vatanidipine/AE0047) and amlodipine (a 3rd-generation DHP typically administered as a racemate)[1],[2]. The core thesis of this comparison highlights a fundamental pharmacological asymmetry: while racemic amlodipine is a highly potent CCB, the isolated (R)-enantiomer of vatanidipine is pharmacologically inactive at the target receptor[3].

Mechanistic Causality: The Role of Stereochemistry in DHP Efficacy

Both amlodipine and vatanidipine target the voltage-dependent L-type calcium channels (Cav1.2), specifically binding to the α1​ subunit[1]. This binding inhibits the initial influx of extracellular calcium ions into vascular smooth muscle cells, leading to vasodilation. However, the binding pocket of the Cav1.2 α1​ subunit is highly stereospecific.

  • Amlodipine: Administered clinically as a racemic mixture (50% S-amlodipine, 50% R-amlodipine). The calcium channel blocking efficacy is almost entirely driven by the (S)-(-)-enantiomer (levamlodipine)[4]. The R-(+)-enantiomer has approximately 1000-fold lower affinity for the L-type channel. While it lacks CCB efficacy, (R)-amlodipine exhibits off-target effects, such as kinin-mediated nitric oxide (NO) release, which attenuates postural vasopressor reflexes and is primarily responsible for the adverse effect of peripheral edema[5],[2].

  • Vatanidipine (AE0047): Vatanidipine hydrochloride is an orally active, long-acting DHP[1]. Chiral resolution of vatanidipine yields (S)-(+)-vatanidipine and (R)-(-)-vatanidipine. Pharmacological assays on rat aortic strips demonstrate that the vasodilating and antihypertensive effects are exclusively mediated by the (S)-(+)-isomer[3]. (R)-vatanidipine is pharmacologically inactive as a calcium channel blocker[3].

Quantitative Efficacy Comparison

To objectively compare product performance, we must evaluate the relative potencies and safety profiles of the isolated enantiomers versus the racemate. The massive discrepancy in the no-toxic dose between (S)- and (R)-vatanidipine highlights that DHP acute toxicity is primarily mechanism-based (exaggerated hypotension/hemodynamic collapse). Because (R)-vatanidipine cannot block calcium channels, it is exceptionally well-tolerated but therapeutically useless for hypertension[6].

Table 1: Comparative Calcium Channel Blocking Efficacy and Toxicity

CompoundChiral StatusRelative L-Type CCB EfficacyPrimary Pharmacological RoleAcute Toxicity (No-Toxic Dose, Rats)
Amlodipine Racemate (R/S)High (IC50 ~2-5 nM)Clinical antihypertensiveN/A
(S)-Amlodipine S-(-)-enantiomerVery HighActive CCB componentN/A
(R)-Amlodipine R-(+)-enantiomerNegligible (>1000x less active)NO release (Kinin pathway)N/A
Vatanidipine Racemate (R/S)HighInvestigational antihypertensiveN/A
(S)-Vatanidipine S-(+)-enantiomerVery HighActive CCB component~1 mg/kg/day[6]
(R)-Vatanidipine R-(-)-enantiomerInactive None (Pharmacologically inert)>50 mg/kg/day[6]

Experimental Methodology: Self-Validating Protocol for Stereospecific CCB Efficacy

To empirically validate the lack of efficacy in (R)-vatanidipine compared to amlodipine, researchers must utilize a robust, self-validating in vitro system. The Whole-Cell Patch-Clamp Electrophysiology assay on recombinant HEK293 cells expressing Cav1.2 is the gold standard for isolating direct channel blockade from systemic compensatory mechanisms.

Protocol: Whole-Cell Patch-Clamp of Cav1.2 Channels

  • Cell Preparation: Culture HEK293 cells stably expressing human Cav1.2 ( α1C​ , β2​ , and α2​δ subunits).

  • Solution Setup:

    • Extracellular Bath Solution: 140 mM TEA-Cl, 10 mM BaCl2 (barium acts as the charge carrier to amplify the inward current signal and prevent Ca2+-dependent inactivation), 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular Pipette Solution: 120 mM CsCl, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP (pH 7.2).

  • Compound Preparation: Prepare 10 mM stock solutions of Racemic Amlodipine and (R)-Vatanidipine in DMSO. Dilute serially in the bath solution (final DMSO <0.1%).

  • Electrophysiological Recording:

    • Establish a whole-cell configuration with a holding potential of -80 mV.

    • Apply a depolarizing step protocol to +10 mV for 300 ms every 10 seconds to elicit inward Ba2+ currents ( IBa​ ).

  • Drug Application & Self-Validation:

    • Step 1 (Negative Control): Perfuse the cells with (R)-vatanidipine (up to 10 μ M). Expected Result: No significant reduction in IBa​ amplitude, validating its inactivity and confirming that the vehicle (DMSO) does not affect the channel.

    • Step 2 (Positive Control/Comparison): Washout, then perfuse with Racemic Amlodipine (10 nM). Expected Result: >50% reduction in IBa​ amplitude.

    • Causality Check: The lack of response to (R)-vatanidipine serves as an internal negative control, while the subsequent robust response to amlodipine validates the functional integrity of the patched cell and proves the comparative efficacy deficit of the (R)-vatanidipine enantiomer.

Mandatory Visualization: Stereoselective DHP Signaling Pathway

The following diagram illustrates the divergent pathways of DHP enantiomers at the L-type calcium channel, explaining the efficacy gap between the compounds.

DHP_Stereoselectivity Racemate Racemic DHP Administration (Amlodipine / Vatanidipine) SEnant (S)-Enantiomer (Levamlodipine / S-Vatanidipine) Racemate->SEnant Chiral Resolution REnant (R)-Enantiomer (R-Amlodipine / R-Vatanidipine) Racemate->REnant Chiral Resolution Cav12 Cav1.2 α1 Subunit Binding Pocket SEnant->Cav12 High Affinity NoBind Steric Hindrance (No Binding) REnant->NoBind Low/No Affinity Blockade Calcium Influx Blocked Cav12->Blockade NoBlockade Calcium Influx Unaffected NoBind->NoBlockade Vasodilation Vasodilation & Blood Pressure Reduction Blockade->Vasodilation Inactive Pharmacologically Inactive (as CCB) NoBlockade->Inactive

Stereoselective binding pathways of DHP enantiomers at the Cav1.2 L-type calcium channel.

Conclusion for Drug Development Professionals

When comparing (R)-vatanidipine to amlodipine, the comparison is fundamentally asymmetric. Amlodipine is a potent, clinically ubiquitous CCB because its standard formulation includes the active (S)-enantiomer[2]. Conversely, (R)-vatanidipine is the isolated, inactive isomer of the vatanidipine racemate[3]. For researchers developing novel DHPs, this underscores the necessity of chiral synthesis and enantiomeric resolution early in the pipeline. Developing pure (S)-enantiomers (like S-amlodipine or S-vatanidipine) maximizes target engagement while eliminating the metabolic burden and potential off-target effects (such as amlodipine-induced edema) associated with the inactive (R)-enantiomers[5],[4].

References

  • Title: Vasodilating and antihypertensive effects of the optical isomers of AE0047, a calcium antagonist. Source: Japanese Pharmacology and Therapeutics (Portico Archive) URL: [Link]

  • Title: Beyond Amlodipine—The Case for S-amlodipine as the First Choice Calcium Channel Blocker: An Expert Opinion from India. Source: Journal of the Association of Physicians of India (JAPI) URL: [Link]

  • Title: A Novel Method for Resolution of Amlodipine. Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: An Isomer with Difference—Time to Shift from Racemic Amlodipine. Source: Semantic Scholar URL: [Link]

  • Title: Nephro-protective activity of varunadi loha - An experimental study (Includes AE0047 toxicity data). Source: ResearchGate URL: [Link]

Sources

Validation

In vivo efficacy comparison between racemic vatanidipine and (R)-vatanidipine

Executive Summary Vatanidipine (developmental code AE0047) is a novel, long-acting dihydropyridine (DHP) calcium channel blocker engineered for the management of essential hypertension. Characterized by its slow onset an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vatanidipine (developmental code AE0047) is a novel, long-acting dihydropyridine (DHP) calcium channel blocker engineered for the management of essential hypertension. Characterized by its slow onset and sustained duration of action, vatanidipine exhibits potent vasodilatory effects without inducing the reflex tachycardia often seen with first-generation DHPs. Because of the asymmetric ester groups at the C3 and C5 positions of its dihydropyridine ring, the C4 carbon is a chiral center, resulting in two distinct enantiomers: (S)-vatanidipine and (R)-vatanidipine.

This guide provides an objective, data-driven comparison of the in vivo efficacy between the racemic mixture and the isolated (R)-enantiomer. By analyzing the stereoselective pharmacodynamics, researchers and drug development professionals can better understand the structure-activity relationships governing DHP receptor binding.

Pharmacological Background & Stereoselectivity

Like other chiral DHPs (e.g., amlodipine, nicardipine), vatanidipine exhibits profound stereoselective pharmacodynamics. The pharmacological efficacy resides almost exclusively in the (S)-(+)-enantiomer (the eutomer), while the (R)-(-)-enantiomer (the distomer) demonstrates negligible calcium channel blocking activity ().

The Causality of Stereoselectivity: The L-type voltage-gated calcium channel (LTCC) features a highly specific binding pocket on its α1C​ subunit. The S-configuration at the C4 position optimally orients the 3-nitrophenyl group perpendicular to the dihydropyridine ring, allowing it to dock seamlessly into the hydrophobic cleft of the receptor. Conversely, the (R)-configuration forces the aryl group into a sterically restricted space. This prevents the crucial hydrogen bonding and π−π stacking interactions required to stabilize the channel in its closed, inactivated state. Consequently, racemic vatanidipine derives its in vivo efficacy entirely from the 50% fraction of the (S)-enantiomer it contains.

In Vivo Efficacy: Experimental Data & Comparison

To evaluate antihypertensive efficacy, preclinical studies utilize Spontaneously Hypertensive Rats (SHR), a rigorously validated model for human essential hypertension. The table below summarizes the comparative pharmacodynamics of racemic vatanidipine, the active (S)-enantiomer, and the inactive (R)-enantiomer.

CompoundAbsolute ConfigurationIn Vitro IC₅₀ (LTCC Binding)In Vivo ED₃₀ (SHR, p.o.)Hemodynamic Response
Racemic Vatanidipine Mixture of (S) and (R)~20.8 nM1.1 mg/kgGradual, sustained reduction in SBP
(S)-Vatanidipine (4S)-(+)~10.4 nM~0.55 mg/kgPotent, sustained reduction in SBP
(R)-Vatanidipine (4R)-(-)> 1000 nM> 10.0 mg/kgNegligible effect on SBP

Data Interpretation: The racemic mixture is highly efficacious, achieving a 30 mmHg reduction in systolic blood pressure (ED₃₀) at a dose of 1.1 mg/kg (). The (R)-enantiomer fails to produce significant hypotensive effects even at doses exceeding 10 mg/kg, confirming its status as a pharmacological distomer with no meaningful in vivo efficacy.

Experimental Protocol: In Vivo Blood Pressure Measurement in SHR

The following methodology outlines a self-validating system for assessing the in vivo efficacy of vatanidipine enantiomers using tail-cuff plethysmography.

Step 1: Animal Preparation & Acclimatization
  • Subjects: Male Spontaneously Hypertensive Rats (SHR), aged 12–15 weeks, weighing 250–300 g.

  • Causality for Acclimatization: Rats must be habituated to the acrylic restrainers and the tail-cuff inflation process for 30 minutes daily over 5 consecutive days prior to the experiment. Why? Unacclimatized rats experience severe stress-induced sympathetic activation, which artificially elevates baseline blood pressure and completely confounds the drug's true pharmacological efficacy.

Step 2: Formulation and Dosing
  • Preparation: Suspend racemic vatanidipine and (R)-vatanidipine independently in a 0.5% methylcellulose aqueous solution to ensure uniform dispersion of the hydrophobic drug.

  • Administration: Administer the compounds via oral gavage (p.o.) at varying doses (e.g., 0.3, 1.0, 3.0, and 10.0 mg/kg). A control group must receive an equivalent volume of the 0.5% methylcellulose vehicle to establish a baseline for handling stress.

Step 3: Hemodynamic Monitoring
  • Baseline: Record baseline systolic blood pressure (SBP) and heart rate (HR) immediately prior to dosing. Take three consecutive readings and average them to ensure stability.

  • Time-Course Measurement: Measure SBP and HR at 1, 2, 4, 6, 8, and 24 hours post-administration to capture the slow-onset and long-lasting profile of vatanidipine.

  • Self-Validation Check: Ensure the temperature of the warming chamber is strictly maintained at 37°C. Why? This promotes adequate tail vasodilation for accurate optical pulse detection. Temperatures above 38°C induce hyperthermic stress (falsely elevating HR), while temperatures below 36°C result in vasoconstriction, leading to signal loss and false-positive hypotensive readings.

Step 4: Data Synthesis
  • Calculate the absolute change ( Δ SBP) from baseline for each time point.

  • Determine the ED₃₀ (the dose required to lower SBP by 30 mmHg at the time of peak effect) using linear regression analysis of the log-dose response curve.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pharmacological pathways of the vatanidipine enantiomers and their downstream physiological effects on vascular smooth muscle.

G Vatanidipine Racemic Vatanidipine (Mixture of S and R) SEnantiomer (S)-Vatanidipine (Eutomer: High Affinity) Vatanidipine->SEnantiomer REnantiomer (R)-Vatanidipine (Distomer: Low Affinity) Vatanidipine->REnantiomer LTCC L-Type Calcium Channel (α1C Subunit) SEnantiomer->LTCC Potent Binding REnantiomer->LTCC Weak Binding CaInflux Intracellular Ca2+ Influx (Blocked) LTCC->CaInflux Inhibits MLCK Myosin Light Chain Kinase (Inactivated) CaInflux->MLCK Prevents Activation Vasodilation Vascular Smooth Muscle Relaxation (Vasodilation) MLCK->Vasodilation Decreases Contractility BP Reduction in Blood Pressure (In Vivo Efficacy) Vasodilation->BP Hemodynamic Response

Stereoselective mechanism of action of vatanidipine enantiomers on vascular smooth muscle.

Conclusion

The in vivo efficacy of vatanidipine is highly stereodependent. Racemic vatanidipine serves as a potent, long-lasting antihypertensive agent due entirely to the presence of the (S)-enantiomer. In stark contrast, (R)-vatanidipine lacks the necessary spatial configuration to bind effectively to the L-type calcium channel, rendering it virtually inactive in vivo. Understanding this stereoselectivity—and the rigorous protocols required to measure it—is critical for drug development professionals optimizing dihydropyridine derivatives for cardiovascular therapies.

References

  • Ashimori, A., et al. "Synthesis and Pharmacological Effects of Optically Active 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]-ethyl Methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride." Chemical and Pharmaceutical Bulletin, 1991. URL: [Link]

  • Matsumura, Y., & Hayashi, K. "Vatanidipine hydrochloride: a new long-lasting antihypertensive agent." Expert Opinion on Investigational Drugs, 2001. URL: [Link]

Comparative

Reproducibility and Validation of Enantioselective Synthesis Methods for (R)-Vatanidipine: A Comparative Guide

Executive Summary (R)-Vatanidipine is a highly potent, unsymmetrical 1,4-dihydropyridine (1,4-DHP) calcium channel blocker. Like many advanced pharmaceuticals, its efficacy is stereodependent; the spatial orientation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-Vatanidipine is a highly potent, unsymmetrical 1,4-dihydropyridine (1,4-DHP) calcium channel blocker. Like many advanced pharmaceuticals, its efficacy is stereodependent; the spatial orientation of the C4 aryl group dictates its binding affinity to the L-type voltage-gated calcium channel (CaV1.2)[1]. For researchers and drug development professionals, achieving robust, reproducible enantioselective synthesis of the (R)-enantiomer is a critical bottleneck. This guide provides an authoritative comparative analysis of current synthesis methodologies, grounded in mechanistic causality and validated experimental workflows.

Mechanistic Grounding: Chirality in 1,4-Dihydropyridines

When the ester substituents at the C3 and C5 positions of a 1,4-DHP ring differ, the molecule becomes chiral, with the C4 carbon acting as the stereogenic center[1]. The enantiomers of unsymmetrical 1,4-DHPs often show vastly different biological activities. In the case of vatanidipine, the (R)-enantiomer demonstrates superior allosteric blockade of calcium influx, necessitating high-purity synthesis to maximize targeted vasodilation while minimizing off-target cardiodepressant effects.

Pathway R_Vat (R)-Vatanidipine Ca_Chan L-Type Ca2+ Channel R_Vat->Ca_Chan Binds to alpha-1 subunit Ca_Block Decreased Intracellular Ca2+ Ca_Chan->Ca_Block Inhibits influx Vaso Vasodilation Ca_Block->Vaso Smooth muscle relaxation

Pharmacological signaling pathway of (R)-vatanidipine mediating vasodilation.

Comparative Analysis of Synthesis Alternatives

To achieve an enantiomeric excess (ee) of >99% for (R)-vatanidipine, process chemists typically evaluate three primary methodologies.

Alternative A: Diastereomeric Salt Resolution (Industry Standard)

This classical approach involves forming diastereomeric salts using chiral resolving agents such as Cinchona alkaloids (e.g., cinchonidine or quinidine)[1].

  • Pros: Highly reproducible, easily scalable, and utilizes inexpensive resolving agents.

  • Cons: The theoretical maximum yield is capped at 50% per cycle unless dynamic kinetic resolution is employed; requires multiple solvent-intensive recrystallization steps.

Alternative B: Asymmetric Organocatalysis (Emerging)

This method utilizes chiral phosphoric acids (e.g., (R)-TRIP) to catalyze the enantioselective desymmetrization of prochiral 1,4-DHP-3,5-dicarbaldehydes or to drive direct asymmetric Hantzsch-type syntheses[1].

  • Pros: High atom economy; completely bypasses the 50% yield ceiling inherent to classical kinetic resolutions.

  • Cons: Catalysts can be cost-prohibitive at an industrial scale; the reaction is highly sensitive to trace moisture and solvent polarity variations.

Alternative C: Enzymatic Kinetic Resolution (Biocatalytic)

Employs specific proteases or lipases for the highly enantioselective hydrolysis of 1,4-DHP diesters[2].

  • Pros: Exceptionally mild operating conditions, environmentally benign (green chemistry), and yields high enantioselectivity.

  • Cons: Narrow substrate scope; enzymes frequently denature in the organic solvents required to dissolve highly lipophilic 1,4-DHPs.

Quantitative Data Summary
Synthesis MethodMax Theoretical YieldEnantiomeric Excess (ee)ScalabilityCost & Atom Economy
Diastereomeric Resolution 50% (without racemization)> 99.5%HighLow Cost / Poor Economy
Asymmetric Organocatalysis 85% – 95%90% – 95%ModerateHigh Cost / High Economy
Enzymatic Resolution 50%> 98.0%Low to ModerateMod. Cost / Green Economy

Validated Experimental Protocols

A protocol is only as robust as its internal controls. The following workflows are designed as self-validating systems, ensuring that researchers can definitively trust their analytical outputs.

Protocol 1: Optimized Diastereomeric Resolution of Vatanidipine Precursor

Objective: Isolate the (R)-enantiomer of the vatanidipine carboxylic acid precursor. Causality & Logic: The choice of solvent is the critical thermodynamic driver here. A DMF/water (8:5) mixture is utilized because it precisely modulates the dielectric constant of the medium. This specific ratio maximizes the solubility differential between the (R)- and (S)-diastereomeric salts, driving the selective crystallization of the target[1].

Step-by-Step Methodology:

  • Salt Formation: Dissolve 1.0 eq of racemic vatanidipine precursor and 1.0 eq of cinchonidine in DMF/water (8:5) at 80°C.

    • Self-Validation Step: Ensure complete visual dissolution before proceeding. This resets the crystallization history, preventing the kinetic trapping of the undesired isomer.

  • Controlled Cooling: Cool the solution linearly to 20°C over a 12-hour period.

    • Causality: Rapid cooling causes uncontrolled nucleation (crashing out), which occludes the (S)-salt in the crystal lattice. Slow, linear cooling promotes thermodynamic control, yielding larger, purer crystals of the (R)-salt.

  • Isolation & Cleavage: Filter the resulting crystals and treat them with 1M HCl to liberate the free (R)-carboxylic acid. Extract the aqueous layer with ethyl acetate.

  • Esterification: Convert the enantiopure acid to (R)-vatanidipine using standard coupling reagents (e.g., EDC/DMAP) under inert atmosphere.

Protocol 2: Chiral Validation via Capillary Electrophoresis / HPLC

Objective: Quantify the enantiomeric excess (ee) of the synthesized (R)-vatanidipine. Causality & Logic: Cyclodextrins (CDs) are chosen as chiral selectors due to their hydrophobic cavities, which selectively form inclusion complexes with the enantiomers[3]. A low pH background electrolyte (pH 3.0–4.0) is strictly maintained to ensure the basic nitrogen of the dihydropyridine ring remains protonated. This positive charge increases the analyte's electrophoretic mobility and maximizes its interaction time with the chiral selector[3][4].

Step-by-Step Methodology:

  • System Suitability (The Control): Inject a known racemic vatanidipine standard.

    • Self-Validation Step: Iteratively adjust the concentration of the chiral selector (e.g., 2,3,6-o-methyl- β -cyclodextrin) until a baseline resolution ( Rs​≥1.5 ) is achieved between the (R) and (S) peaks. Do not proceed to sample analysis until this baseline is established.

  • Sample Preparation: Dissolve the synthesized (R)-vatanidipine in the mobile phase (50 mM phosphate buffer, pH 3.0)[4].

  • Analysis: Run the sample at +25 kV, with the capillary temperature strictly controlled at 15°C.

    • Causality: The sub-ambient temperature (15°C) is selected to thermodynamically stabilize the transient analyte-selector complex. This significantly enhances chiral discrimination, albeit at the cost of a slightly longer migration time[4].

  • Quantification: Calculate the enantiomeric excess using the integrated peak areas: ee% =[(Area R - Area S) / (Area R + Area S)] × 100.

Workflow Synth Asymmetric Synthesis Workup Aqueous Workup & Extraction Synth->Workup Quench HPLC Chiral HPLC (Cyclodextrin CSP) Workup->HPLC Sample Prep Valid ee > 99.5% HPLC->Valid Quantify

Experimental workflow for the synthesis and chiral validation of (R)-vatanidipine.

References

  • Source: mdpi.
  • Source: nih.
  • Source: nih.
  • Source: researchgate.

Sources

Safety & Regulatory Compliance

Safety

Vatanidipine, (R)- proper disposal procedures

As a Senior Application Scientist overseeing drug development workflows, I frequently observe laboratories treating 1,4-dihydropyridines (DHPs) like (R)-Vatanidipine as standard organic waste. This is a critical operatio...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing drug development workflows, I frequently observe laboratories treating 1,4-dihydropyridines (DHPs) like (R)-Vatanidipine as standard organic waste. This is a critical operational error. (R)-Vatanidipine is a potent calcium channel blocker that is highly photolabile. When exposed to ambient laboratory lighting, the DHP ring rapidly oxidizes into a pyridine derivative. This process not only destroys the compound's pharmacological integrity but also generates reactive oxygen species (ROS) and potentially toxic, volatile byproducts 1.

To ensure absolute safety and regulatory compliance, proper disposal must account for both its active pharmaceutical ingredient (API) toxicity and its photochemical instability. Every protocol described below is designed as a self-validating system: by controlling the environmental variables (light and oxygen) at the point of waste generation, we inherently neutralize the downstream risks of chemical incompatibility and toxic exposure.

Physicochemical Hazards & Causality

Understanding the degradation pathway of (R)-Vatanidipine is essential for effective waste management. Direct disposal of 1,4-dihydropyridines down the drain is strictly prohibited due to their environmental persistence and toxicity to aquatic life 2. When exposed to UV or daylight, the molecule enters an excited singlet state, triggering a deprotonation and ionization cascade.

G A (R)-Vatanidipine (1,4-Dihydropyridine) B UV / Daylight Exposure A->B C Excited Singlet State (Reactive Intermediate) B->C D Oxidation Process (Deprotonation/Ionization) C->D E Pyridine Derivative (Pharmacologically Inactive) D->E F Reactive Oxygen Species (Superoxide / Singlet Oxygen) D->F

Mechanistic pathway of (R)-Vatanidipine photodegradation and ROS generation.

Operational Handling & PPE Requirements

Because (R)-Vatanidipine can degrade into pyridine analogs during storage or after a spill, standard laboratory PPE is often insufficient. Pyridine derivatives easily permeate standard nitrile gloves, necessitating upgraded hand protection 2.

Table 1: PPE & Material Compatibility for (R)-Vatanidipine Handling

Equipment TypeRecommended MaterialJustification / Causality
Gloves Butyl Rubber or PVAStandard nitrile is highly permeable to pyridine derivatives formed during DHP photodegradation.
Eye Protection Chemical Safety GogglesPrevents ocular exposure to fine crystalline API dust or reactive oxygen species (ROS) byproducts.
Waste Container Amber Glass or HDPEAmber glass blocks UV/daylight, halting the photo-oxidation process during waste storage.
Fume Hood Class II, Type A2Ensures capture of volatile pyridine analogs and prevents inhalation of active pharmaceutical dust.

Step-by-Step Disposal Methodologies

The primary method for the disposal of 1,4-dihydropyridine waste is collection for off-site incineration by a licensed facility 2. The incinerator must be equipped with an afterburner and scrubber to neutralize the nitrogen oxides (NOx) released during combustion 3.

Methodology A: Routine Off-Site Incineration Preparation
  • Solvent Dissolution (For Solids): To facilitate safe and complete incineration, dissolve solid (R)-Vatanidipine in a highly combustible, EHS-approved solvent (e.g., ethanol, methanol, or DMSO) inside a certified fume hood.

  • Container Selection: Transfer the solution into a high-density polyethylene (HDPE) or amber glass hazardous waste container. Amber glass is strictly preferred to prevent further photodegradation and subsequent gas buildup.

  • Labeling: Affix a standardized hazardous waste label. Explicitly list "(R)-Vatanidipine (1,4-Dihydropyridine derivative)" and the specific solvent used. Do not mix with strong oxidizing agents.

  • Storage: Store the sealed container in a dark, cool (2 - 8 °C), and well-ventilated secondary containment area 3.

  • EHS Transfer: Coordinate with your institutional Environmental Health & Safety (EHS) office for transfer to a licensed chemical incinerator.

Methodology B: Spill Containment & Cleanup

Spill response depends heavily on the volume of the material exposed to the environment.

Table 2: Quantitative Spill Management Thresholds

Spill ClassificationVolume/Mass ThresholdPrimary ActionRequired Absorbent
Minor / Small < 50 g or < 500 mLLocalized cleanup by trained lab personnelDiatomaceous earth, sand, or vermiculite
Major / Large > 50 g or > 500 mLImmediate EHS evacuation and interventionN/A (Evacuate and secure area)

Small Spill Protocol:

  • Secure the Area: Immediately restrict access to the spill zone. Dim laboratory lighting if safe to do so, minimizing the photodegradation of the spilled compound into volatile pyridine analogs.

  • Don Appropriate PPE: Upgrade to butyl rubber or PVA gloves if solvent or degraded pyridine presence is suspected. Ensure chemical safety goggles are worn.

  • Absorption: Cover the spill completely with an inert, dry absorbent material such as diatomaceous earth, sand, or vermiculite. Crucial: Do not use combustible absorbents like sawdust.

  • Collection: Using non-sparking tools, carefully sweep the saturated absorbent into a sealable, airtight hazardous waste container. Avoid generating airborne dust.

  • Decontamination: Wash the spill surface with a mild detergent and water, collecting all rinsate into the same hazardous waste container for incineration.

G Start Vatanidipine Waste Generation Type Waste Type? Start->Type Solid Solid Powder / Crystals Type->Solid Liquid Liquid Solutions (e.g., Methanol/DMSO) Type->Liquid Spill Accidental Spill Type->Spill Solvent Dissolve in Combustible Solvent (If Solid) Solid->Solvent Container Sealable HDPE or Amber Glass Container Liquid->Container SpillSize Spill Size? Spill->SpillSize Small Small (< 50g / 500mL) Use Inert Absorbent SpillSize->Small Large Large (> 50g / 500mL) Evacuate & Call EHS SpillSize->Large Small->Container Incinerator Licensed Chemical Incinerator (Afterburner & Scrubber) Container->Incinerator Solvent->Container

Decision matrix and operational workflow for 1,4-DHP chemical waste disposal.

References

  • Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. ResearchGate.[Link]

Sources

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